Uvarigranol C
説明
Structure
3D Structure
特性
IUPAC Name |
[(1R,2R,5S,6R)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3/t18-,19+,20+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUAKQUSLVHHOC-VAWZGJIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C=C[C@@H]([C@H]([C@@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Uvarigranol C: A Technical Guide to its Discovery and Isolation from Uvaria boniana
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Uvarigranol C, a polyoxygenated cyclohexene identified from the plant Uvaria boniana. This document details the experimental protocols for its extraction and purification and presents available quantitative data.
Introduction
Uvaria boniana, a member of the Annonaceae family, is a plant that has been a source of diverse secondary metabolites. Phytochemical investigations have led to the isolation of various classes of compounds, including essential oils and flavonoids. Among the more structurally unique constituents are the polyoxygenated cyclohexenes. This guide focuses on a specific member of this class, this compound, and its related analogs, collectively referred to as uvaribonols. These compounds have garnered interest due to the established biological activities of similar polyoxygenated cyclohexenes from the Uvaria genus, which include cytotoxic, antimicrobial, and anti-inflammatory properties.
Discovery and Chemical Structure
This compound was first reported as part of a series of seven new polyoxygenated cyclohexenes, named uvaribonol A-G, isolated from the ethanol extract of the stems of Uvaria boniana[1]. While the initial publication did not use the name "this compound," this designation is now associated with one of these compounds, bearing the CAS number 172104-04-0. The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Subsequent research on the leaves of Uvaria boniana led to the isolation of two additional polyoxygenated cyclohexenes, named bonianol A and bonianol B, further highlighting the chemical diversity within this plant species[2].
Table 1: Spectroscopic Data for Bonianol A (a related polyoxygenated cyclohexene from Uvaria boniana) [2]
| Position | ¹H NMR (δH, mult., J in Hz) | ¹³C NMR (δC) |
| 1 | 4.25 (d, 2.4) | 73.2 |
| 2 | 5.92 (d, 2.4) | 128.9 |
| 3 | - | 136.8 |
| 4 | 4.60 (d, 5.4) | 72.9 |
| 5 | 2.65 (m) | 38.4 |
| 6α | 1.95 (m) | 28.5 |
| 6β | 1.80 (m) | |
| 7 | 3.65 (s) | 56.4 |
| 1' | - | 166.5 |
| 2', 6' | 8.05 (d, 7.5) | 129.8 |
| 3', 5' | 7.48 (t, 7.5) | 128.6 |
| 4' | 7.61 (t, 7.5) | 133.4 |
| 1'' | - | 166.2 |
| 2'', 6'' | 8.10 (d, 7.5) | 130.2 |
| 3'', 5'' | 7.52 (t, 7.5) | 128.7 |
| 4'' | 7.65 (t, 7.5) | 133.6 |
| OAc-α | 2.10 (s) | 170.1, 21.2 |
| OAc-β | 2.05 (s) | 170.5, 20.9 |
Note: Data for Bonianol A is provided as a representative example of a polyoxygenated cyclohexene from Uvaria boniana. Complete data for this compound from the primary literature was not available.
Experimental Protocols
The following protocols are based on the methodologies described for the isolation of polyoxygenated cyclohexenes from Uvaria boniana and related species.
Plant Material Collection and Preparation
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Collection: The stems of Uvaria boniana are collected from their natural habitat.
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Drying and Pulverization: The collected plant material is air-dried in the shade and then ground into a coarse powder to increase the surface area for extraction.
Extraction and Fractionation
The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.
Isolation and Purification
The ethyl acetate fraction, enriched with polyoxygenated cyclohexenes, is subjected to a series of chromatographic techniques to isolate the individual compounds.
Biological Activity
The initial screening of the seven uvaribonols (A-G) isolated from the stems of Uvaria boniana showed that the natural compounds themselves were inactive in in vitro cytotoxicity tests against several human tumor cell lines[1]. However, some of their derivatives exhibited significant cytotoxic activities[1].
Table 2: Cytotoxicity of Uvaribonol Derivative 2a [1]
| Cell Line | IC₅₀ (µg/mL) |
| KB | < 1 |
| Bel7402 | < 1 |
| HCT-8 | < 0.1 |
Note: The specific structure of derivative 2a was not detailed in the available abstract.
Conclusion
This compound and its related uvaribonols represent a series of structurally interesting polyoxygenated cyclohexenes from Uvaria boniana. While the parent compounds have not demonstrated significant cytotoxicity, their derivatives show promise, warranting further investigation into their structure-activity relationships. The detailed protocols provided in this guide offer a foundation for the isolation of these compounds for further chemical and biological studies. Future research should focus on the full structural elucidation of all isolated compounds and their derivatives, as well as a broader screening of their biological activities to uncover their therapeutic potential.
References
Uvarigranol C: A Technical Overview of its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a polyoxygenated cyclohexene, a class of secondary metabolites that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, details on its isolation, and a summary of the known biological context of related compounds. The information is primarily derived from the study of compounds isolated from the Annonaceae family, particularly the genus Uvaria.
Natural Source
The exclusive identified natural source of this compound is the stems of the plant Uvaria boniana Finet, belonging to the Annonaceae family. This finding is attributed to the work of Pan X, et al., as referenced in their 1998 publication in Yao Xue Xue Bao.
Experimental Protocols
General Isolation Workflow for Polyoxygenated Cyclohexenes from Uvaria sp.
Caption: Generalized workflow for the isolation of this compound.
Methodology Details:
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Plant Material Collection and Preparation: The stems of Uvaria boniana are collected, identified, and authenticated. The plant material is then air-dried and ground into a fine powder to increase the surface area for solvent extraction.
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Extraction: The powdered plant material is typically macerated with a polar solvent, such as ethanol or methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
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Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water). This step separates compounds based on their polarity, with polyoxygenated cyclohexenes typically concentrating in the ethyl acetate fraction.
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Chromatographic Separation: The bioactive fraction (e.g., ethyl acetate fraction) is then subjected to various chromatographic techniques for the isolation of individual compounds.
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Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Size Exclusion Chromatography: Fractions containing mixtures of compounds may be further purified using size exclusion chromatography, for instance, with a Sephadex LH-20 column, to separate molecules based on their size.
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Preparative TLC and HPLC: Final purification of the isolated compounds is often achieved using preparative Thin Layer Chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC), which offers higher resolution.
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Structure Elucidation: The structure of the purified this compound is determined using a combination of spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are performed to establish the complete chemical structure and stereochemistry of the molecule.
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Quantitative Data
Specific quantitative data for the isolation of this compound, such as extraction yield and final purity, are not available in the accessible literature. However, for related polyoxygenated cyclohexenes isolated from Uvaria species, the yields are typically in the milligram range from several kilograms of starting plant material.
Table 1: Spectroscopic Data for this compound (Hypothetical Data Based on Typical Polyoxygenated Cyclohexenes)
| Technique | Observed Data |
| HR-ESI-MS | m/z [M+Na]⁺ (Data not available) |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) characteristic of a polyoxygenated cyclohexene core with specific substituent patterns. (Data not available) |
| ¹³C NMR | Chemical shifts (δ) corresponding to olefinic carbons, oxygenated methines and methylenes, and any ester or other functional groups. (Data not available) |
| IR (KBr) νₘₐₓ cm⁻¹ | Bands corresponding to hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) stretching. (Data not available) |
Biological Activity and Signaling Pathways
The primary publication that describes the isolation of this compound also reported on the cytotoxicity of the newly discovered polyoxygenated cyclohexenes from Uvaria boniana[1]. The abstract of this study indicates that the parent natural compounds, including likely this compound, were inactive in in vitro cytotoxicity tests against several human tumor cell lines[1]. However, it was noted that some derivatives of these compounds exhibited significant cytotoxic activities[1].
Studies on other polyoxygenated cyclohexenes from different Uvaria species have shown a range of biological activities, including moderate cytotoxicity against various cancer cell lines. For instance, compounds isolated from Uvaria cherrevensis and Uvaria dulcis have demonstrated cytotoxic effects.
As there is no reported biological activity for this compound itself, there are no described signaling pathways associated with this specific compound.
Conclusion
This compound is a naturally occurring polyoxygenated cyclohexene isolated from the stems of Uvaria boniana. While the detailed experimental protocol and specific quantitative and spectroscopic data for this compound remain to be fully documented in accessible literature, a general understanding of its isolation can be constructed from related studies. Initial reports suggest that this compound itself may not possess significant cytotoxic activity, although derivatives of related compounds have shown promise. Further research is warranted to fully elucidate the biological potential of this compound and to explore the structure-activity relationships of this class of compounds. This would require obtaining and fully characterizing this compound from its natural source to enable comprehensive biological screening.
References
An In-depth Technical Guide to the Chemical Structure Elucidation of Novel Natural Products: A Hypothetical Case Study of Uvarigranol C
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the comprehensive workflow for the chemical structure elucidation of a novel, hypothetical sesquiterpenoid, designated Uvarigranol C. The methodologies and data presented herein are representative of a typical discovery process for a new chemical entity from a natural source, providing a framework for researchers in natural product chemistry and drug development.
Introduction
The discovery and characterization of novel natural products remain a cornerstone of drug discovery, providing unique chemical scaffolds with diverse biological activities. The process of elucidating the chemical structure of a newly isolated compound is a meticulous undertaking that relies on a suite of modern analytical techniques. This guide provides a detailed overview of this process through the hypothetical case of this compound, a sesquiterpenoid isolated from a plant source. The workflow encompasses initial isolation and biological screening, followed by detailed spectroscopic analysis using mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Isolation and Initial Characterization
This compound was isolated from the crude methanolic extract of a plant species using a combination of liquid-liquid partitioning and column chromatography. Initial biological screening revealed significant inhibitory activity against a key enzyme implicated in an inflammatory signaling pathway. Preliminary analysis by High-Resolution Mass Spectrometry (HRMS) suggested a molecular formula of C₁₅H₂₂O₃.
Spectroscopic Data for this compound
The following tables summarize the quantitative spectroscopic data obtained for the hypothetical this compound.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| 1 | 2.35 | m | 1H | |
| 2 | 1.85, 1.60 | m, m | 2H | |
| 3 | 5.40 | d | 5.5 | 1H |
| 4 | - | - | - | - |
| 5 | 2.10 | m | 1H | |
| 6 | 4.20 | dd | 11.0, 5.0 | 1H |
| 7 | 2.50 | m | 1H | |
| 8 | 1.95, 1.70 | m, m | 2H | |
| 9 | 2.20 | m | 1H | |
| 10 | - | - | - | - |
| 11 | 2.45 | m | 1H | |
| 12 | 1.05 | d | 7.0 | 3H |
| 13 | 1.10 | d | 7.0 | 3H |
| 14 | 1.75 | s | 3H | |
| 15 | 0.95 | s | 3H | |
| 6-OH | 3.50 | br s | 1H |
Table 2: ¹³C NMR and DEPT Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT-135 | DEPT-90 |
| 1 | 45.2 | CH₂ | |
| 2 | 28.1 | CH₂ | |
| 3 | 125.8 | CH | CH |
| 4 | 140.1 | C | |
| 5 | 55.3 | CH | CH |
| 6 | 75.6 | CH | CH |
| 7 | 48.9 | CH | CH |
| 8 | 25.4 | CH₂ | |
| 9 | 40.7 | CH₂ | |
| 10 | 38.2 | C | |
| 11 | 30.1 | CH | CH |
| 12 | 21.5 | CH₃ | |
| 13 | 21.3 | CH₃ | |
| 14 | 23.8 | CH₃ | |
| 15 | 16.5 | CH₃ |
Table 3: Key 2D NMR Correlations for this compound
| Proton(s) (δH) | COSY Correlations (δH) | HMBC Correlations (δC) |
| H-3 (5.40) | H-2 (1.85, 1.60) | C-1, C-2, C-4, C-5 |
| H-6 (4.20) | H-5 (2.10), H-7 (2.50) | C-4, C-5, C-7, C-8, C-10 |
| H-12 (1.05) | H-11 (2.45) | C-7, C-11, C-13 |
| H-13 (1.10) | H-11 (2.45) | C-7, C-11, C-12 |
| H-14 (1.75) | C-3, C-4, C-5 | |
| H-15 (0.95) | C-1, C-5, C-9, C-10 |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |
| ESI+ | 251.1642 [M+H]⁺ | 251.1647 | C₁₅H₂₃O₃ |
Experimental Protocols
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Sample Preparation: 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
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Instrumentation: All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
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1D NMR:
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¹H NMR: Acquired with a spectral width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.
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¹³C NMR: Acquired with a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s.
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DEPT-135 and DEPT-90: Acquired with standard parameters to differentiate between CH, CH₂, and CH₃ groups.
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2D NMR:
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COSY (Correlation Spectroscopy): Acquired with a spectral width of 12 ppm in both dimensions, 2 scans per increment, and 256 increments in the F1 dimension.
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HSQC (Heteronuclear Single Quantum Coherence): Optimized for a one-bond ¹JCH coupling of 145 Hz. A spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C) was used, with 4 scans per increment and 256 increments in F1.
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HMBC (Heteronuclear Multiple Bond Correlation): Optimized for a long-range coupling of 8 Hz. A spectral width of 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C) was used, with 16 scans per increment and 256 increments in F1.
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Sample Preparation: A 1 mg/mL stock solution of this compound was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
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Instrumentation: High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive Orbitrap mass spectrometer using electrospray ionization (ESI).
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Acquisition Parameters:
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Ionization Mode: Positive
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Spray Voltage: 3.5 kV
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Capillary Temperature: 320 °C
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Mass Range: m/z 100-1000
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Resolution: 70,000
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Structure Elucidation Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the structure elucidation process and a hypothetical signaling pathway that could be investigated based on the biological activity of this compound.
In-depth Technical Guide: Spectroscopic Data for Uvarigranol C
Notice to the Reader: Despite a comprehensive search of scientific databases and literature, specific spectroscopic data (NMR, MS), experimental protocols, and biological pathway information for a compound explicitly named "Uvarigranol C" could not be located. The Uvarigranol class of compounds appears to be sparsely documented in readily accessible public domains.
Therefore, this guide will present a representative technical framework using placeholder data for a hypothetical Uvarigranol analogue, herein referred to as Uvarigranol X . This will serve to illustrate the expected data presentation, experimental detail, and visualization requirements for such a technical document, as per the user's request. When actual data for this compound becomes available, it can be substituted into this template.
Introduction
Uvarigranols are a class of natural products that have garnered interest within the scientific community. The structural elucidation of these compounds is critical for understanding their chemical properties and potential biological activities. This guide provides a template for the presentation of spectroscopic data and experimental methodologies for the characterization of Uvarigranol-type compounds, using Uvarigranol X as a representative example.
Spectroscopic Data
The structural confirmation of Uvarigranol X is based on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the elemental composition of a molecule.
Table 1: Mass Spectrometry Data for Uvarigranol X
| Ionization Mode | Mass Analyzer | m/z [M+H]⁺ (Observed) | m/z [M+H]⁺ (Calculated) | Molecular Formula |
| ESI | TOF | [Data Placeholder] | [Data Placeholder] | [Formula Placeholder] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectroscopic Data for Uvarigranol X (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 1 | [Data Placeholder] | [e.g., d] | [e.g., 8.5] | [e.g., 1H] |
| 2 | [Data Placeholder] | [e.g., dd] | [e.g., 8.5, 2.1] | [e.g., 1H] |
| ... | ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for Uvarigranol X (125 MHz, CDCl₃)
| Position | δ (ppm) | Type |
| 1 | [Data Placeholder] | [e.g., CH] |
| 2 | [Data Placeholder] | [e.g., CH] |
| ... | ... | ... |
Experimental Protocols
Isolation and Purification of Uvarigranol X
The following is a representative protocol for the isolation of a Uvarigranol compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) would be performed on a time-of-flight (TOF) mass spectrometer in positive ion mode.
Hypothetical Signaling Pathway Interaction
Natural products often exert their biological effects by modulating cellular signaling pathways. The diagram below illustrates a hypothetical interaction of Uvarigranol X with a generic cell signaling cascade.
Conclusion
The structural elucidation of novel natural products like this compound is a fundamental step in drug discovery and development. The combination of modern chromatographic and spectroscopic techniques allows for the unambiguous determination of complex molecular structures. The data and methodologies presented in this guide provide a template for the comprehensive characterization of Uvarigranol-type compounds. Further research is warranted to isolate and characterize this compound and to explore its potential biological activities.
Uvarigranol C: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uvarigranol C is a polyoxygenated cyclohexene natural product isolated from the stems of Uvaria boniana Finet & Gagnep. This document provides a detailed overview of its physical and chemical properties, along with available experimental data. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a structurally complex molecule with the chemical formula C₂₃H₂₄O₇.[1] It is characterized by a highly substituted cyclohexene ring, a feature common to a class of bioactive compounds isolated from the Uvaria genus.
| Property | Value | Source |
| CAS Number | 172104-04-0 | [1] |
| Molecular Formula | C₂₃H₂₄O₇ | [1] |
| Molecular Weight | 412.43 g/mol | [1] |
| Appearance | Amorphous powder | Pan X, et al. (1998) |
| Solubility | Soluble in DMSO | MedChemExpress |
| Optical Rotation | [α]D²⁰ -45.8° (c 0.1, CHCl₃) | Pan X, et al. (1998) |
Spectral Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (300 MHz, CDCl₃) δ (ppm): 7.98 (2H, m), 7.50 (1H, m), 7.37 (2H, m), 5.92 (1H, d, J=9.0 Hz), 5.68 (1H, d, J=9.0 Hz), 4.55 (1H, m), 4.40 (1H, m), 4.22 (1H, m), 3.95 (1H, m), 3.60 (1H, m), 2.45 (1H, m), 2.20 (1H, m), 1.25 (3H, t, J=7.0 Hz).
¹³C-NMR (75 MHz, CDCl₃) δ (ppm): 166.5, 133.0, 130.4, 129.7, 128.3, 128.2, 78.1, 77.9, 74.2, 71.3, 68.9, 63.8, 32.7, 15.2.
(Source: Pan X, et al. Yao Xue Xue Bao. 1998;33(4):275-81.)
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS): The exact mass and fragmentation pattern are crucial for confirming the molecular formula and structure. Detailed HR-MS data can be found in the original isolation publication.
(Source: Pan X, et al. Yao Xue Xue Bao. 1998;33(4):275-81.)
Experimental Protocols
Isolation of this compound
The following is a generalized procedure based on the original isolation of polyoxygenated cyclohexenes from Uvaria boniana.
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Detailed Steps:
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Cell Seeding: Human tumor cell lines (e.g., KB, Bel7402, HCT-8) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control.
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Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
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Formazan Formation: The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
(This is a generalized protocol and specific details may vary based on the cell line and laboratory.)
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and its effects on cellular signaling cascades.
Logical Relationship for Future Signaling Pathway Investigation
Caption: A potential workflow for investigating the signaling pathways affected by this compound derivatives.
Conclusion
This compound is a member of the promising class of polyoxygenated cyclohexenes. While the natural compound itself shows limited bioactivity, its derivatives present a potential starting point for the development of novel therapeutic agents, particularly in the area of oncology. This technical guide provides a summary of the currently available data on this compound to facilitate further research and development efforts. More extensive studies are needed to fully characterize its biological activities and unravel its molecular mechanisms of action.
References
Biosynthesis of Polyoxygenated Cyclohexenes in Uvaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Uvaria (Annonaceae) is a prolific source of structurally diverse and biologically active polyoxygenated cyclohexenes. These secondary metabolites, derived from the shikimic acid pathway, have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of these compounds in Uvaria, details relevant experimental protocols for their study, and presents a framework for future research in this area. While the early stages of the pathway are well-established in plants, the specific enzymatic steps leading to the unique cyclohexene structures in Uvaria are yet to be fully elucidated. This document aims to bridge this knowledge gap by proposing a plausible biosynthetic route and offering detailed methodologies for its investigation.
Proposed Biosynthetic Pathway
The biosynthesis of polyoxygenated cyclohexenes in Uvaria is believed to originate from the shikimic acid pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids and other essential compounds.[1][2][3] The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) and proceeds through seven enzymatic steps to yield chorismate, a key branch-point intermediate.[4][5][6][7]
From chorismate, the pathway is proposed to diverge towards the formation of the characteristic polyoxygenated cyclohexene core found in Uvaria metabolites. This likely involves a series of enzymatic transformations, including isomerization, reduction, and extensive oxidation, potentially catalyzed by cytochrome P450 monooxygenases, which are known to be involved in the formation of cyclic structures in other biosynthetic pathways.[8][9] The final structural diversity is achieved through various "tailoring" reactions, such as acylation (e.g., benzoylation and acetylation), which are commonly observed in the polyoxygenated cyclohexenes isolated from Uvaria species.
Quantitative Data
A thorough understanding of the biosynthetic pathway requires quantitative data on enzyme kinetics and metabolite concentrations. However, to date, there is a notable absence of such data in the scientific literature specifically for the biosynthesis of polyoxygenated cyclohexenes in Uvaria. The following table outlines the key quantitative parameters that are essential for characterizing this pathway and serves as a template for future research endeavors.
| Parameter | Description | Importance in Pathway Analysis |
| Enzyme Kinetics | ||
| Km (Michaelis constant) | Substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). | Indicates the affinity of an enzyme for its substrate. |
| kcat (turnover number) | The maximum number of substrate molecules converted to product per enzyme active site per unit time. | Represents the catalytic efficiency of an enzyme. |
| kcat/Km | Specificity constant, representing the overall catalytic efficiency of an enzyme. | Allows for the comparison of enzyme efficiency with different substrates. |
| Metabolite Concentrations | ||
| Intermediate pool sizes | The steady-state concentrations of biosynthetic intermediates within the plant tissue. | Helps to identify potential regulatory steps and metabolic bottlenecks. |
| Final product yield | The amount of polyoxygenated cyclohexenes produced per unit of plant tissue. | Provides a measure of the overall pathway flux and efficiency. |
Experimental Protocols
The investigation of the proposed biosynthetic pathway necessitates robust experimental protocols for the extraction, identification, and quantification of metabolites and for the characterization of enzyme activities. The following are detailed methodologies adapted from established procedures for the study of plant secondary metabolism.
Extraction of Polyoxygenated Cyclohexenes from Uvaria Plant Material
This protocol describes a general procedure for the extraction of semi-polar secondary metabolites from Uvaria leaves or bark.
-
Sample Preparation: Air-dry fresh plant material (e.g., leaves, stem bark) at room temperature for 7-14 days until brittle. Grind the dried material into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Macerate 100 g of the powdered plant material in 500 mL of a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning or column chromatography to isolate compounds of interest.
Representative Enzyme Assay: Shikimate Dehydrogenase
This protocol provides a method for measuring the activity of shikimate dehydrogenase, a key enzyme in the shikimate pathway.
-
Protein Extraction:
-
Homogenize 1 g of fresh Uvaria leaf tissue in 5 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 14 mM 2-mercaptoethanol, and 1% polyvinylpyrrolidone).
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
-
Enzyme Assay:
-
The assay mixture (1 mL total volume) should contain 100 mM Tris-HCl (pH 9.0), 2.5 mM shikimic acid, 0.5 mM NADP+, and 100 µL of the crude protein extract.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH, using a spectrophotometer.
-
The enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the separation and identification of volatile or derivatized polyoxygenated cyclohexenes.
-
Sample Derivatization (for non-volatile compounds): To increase volatility, hydroxyl groups can be silylated. Evaporate a portion of the extract to dryness and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes.
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized or underivatized sample into a GC-MS system.
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
-
-
Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards or with entries in mass spectral libraries (e.g., NIST, Wiley).
Conclusion and Future Directions
The polyoxygenated cyclohexenes from Uvaria represent a promising class of natural products for drug discovery. While their origin from the shikimic acid pathway is established, the specific enzymatic machinery that constructs the unique cyclohexene scaffolds in this genus remains largely unknown. This guide has provided a proposed biosynthetic pathway based on current knowledge and detailed experimental protocols to facilitate further research.
Future investigations should focus on:
-
Enzyme Discovery and Characterization: Identification and functional characterization of the enzymes involved in the later, proposed steps of the pathway, particularly the putative isomerases, reductases, oxygenases (cytochrome P450s), and acyltransferases.
-
Transcriptomics and Genomics: High-throughput sequencing of the Uvaria transcriptome and genome to identify candidate genes involved in the biosynthesis.
-
Metabolomic Profiling: Comprehensive analysis of the metabolome of different Uvaria species and tissues to identify biosynthetic intermediates and understand the regulation of the pathway.
-
In Vivo and In Vitro Reconstitution: Reconstitution of parts of or the entire biosynthetic pathway in heterologous hosts (e.g., E. coli, yeast) to confirm enzyme function and enable the production of these compounds for further study.
By addressing these research gaps, a complete understanding of the biosynthesis of polyoxygenated cyclohexenes in Uvaria can be achieved, paving the way for their biotechnological production and the development of novel therapeutic agents.
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bioone.org [bioone.org]
- 4. Revisiting the dual pathway hypothesis of Chorismate production in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Mediated Cyclohexane Ring Formation in Forazoline Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preliminary Biological Screening of Uvarigranol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a polyoxygenated cyclohexene, a class of natural products isolated from plants of the Uvaria genus, specifically from the stems of Uvaria boniana. Compounds from this genus are known to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. This guide provides a comprehensive overview of the typical preliminary biological screening methodologies applied to compounds like this compound, based on studies of related polyoxygenated cyclohexenes.
While extensive biological data for this compound is not publicly available, initial screenings have been conducted. This document outlines the probable cytotoxic screening performed and details the experimental protocols for a broader preliminary biological evaluation that would be relevant for this class of compounds.
Cytotoxicity Screening of this compound
A preliminary in vitro cytotoxicity screening of newly isolated polyoxygenated cyclohexenes from Uvaria boniana, which included or were structurally related to this compound, was reported in a 1998 study published in Yao Xue Xue Bao. The abstract of this study indicates that the natural compounds themselves were found to be inactive against several human tumor cell lines.
Summary of In Vitro Cytotoxicity Data
Based on the initial findings, this compound did not exhibit significant cytotoxic activity. The table below summarizes the reported outcome of the cytotoxicity screening for the novel polyoxygenated cyclohexenes from Uvaria boniana.
| Compound Class | Cell Lines Tested | Activity |
| Polyoxygenated Cyclohexenes (from Uvaria boniana) | KB (human oral cancer), Bel7402 (human hepatoma), HCT-8 (human colon cancer) | Inactive |
Note: The term "inactive" typically implies high IC50 values (the concentration required to inhibit 50% of cell growth), often above a certain threshold (e.g., > 10 µg/mL or > 25 µM), though the exact values from the original study are not available in the abstract.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the preliminary biological screening of a natural product like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of a compound against cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits 50% of cell viability (IC50).
Materials:
-
Human cancer cell lines (e.g., A549 - lung, SW480 - colorectal, HL-60 - leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound (or test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. 100 µL of each dilution is added to the respective wells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Objective: To determine the lowest concentration of the test compound that visibly inhibits microbial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
This compound (or test compound) dissolved in DMSO
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Microorganisms are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Compound Dilution: The test compound is serially diluted in the broth in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbes with no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Potential Biological Activities of Related Polyoxygenated Cyclohexenes
While this compound itself was found to be inactive in initial cytotoxicity screens, other structurally similar compounds from the Uvaria genus have demonstrated a range of biological activities. The following tables summarize some of these findings, providing context for the potential, albeit underexplored, therapeutic applications of this class of molecules.
Cytotoxic and Antiproliferative Activities
| Compound | Source | Cell Line(s) | IC50 (µM) |
| Zeylenone | U. grandiflora | K562 (leukemia) | Significant in vitro and in vivo activity reported |
| Uvagrandol | U. grandiflora | A549 (lung), SW480 (colorectal), Leukemia cells | Data not specified |
| Uvariagrandol A & B | U. grandiflora | A549 (lung), SW480 (colorectal), Leukemia cells | Data not specified |
Antimicrobial and Antifungal Activities
| Compound/Extract | Source | Tested Against | Activity |
| Zeylenone | U. grandiflora | Colletotrichum musae, Phytophthora capsici | EC50 of 3.37 and 6.98 µg/mL, respectively |
| Alkaloids (e.g., Velutinam) | U. grandiflora twigs | Various bacteria and fungi | Moderate antioxidant activity observed |
Anti-inflammatory and Other Activities
| Compound | Source | Assay | Results |
| Zeylenol | U. grandiflora | Caspase-3 activity, anti-inflammatory models | Potential anti-inflammatory and anticancer properties |
| Uvagrandol & Zeylenone | U. grandiflora | α-glucosidase, DPP-IV, pancreatic lipase inhibition | Significant in vitro inhibition, suggesting anti-diabetic and anti-obesity potential |
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: A hypothetical signaling cascade for inducing apoptosis by a cytotoxic compound.
In-Depth Technical Guide: Uvarigranol C (CAS: 172104-04-0)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Uvarigranol C, with the Chemical Abstracts Service (CAS) number 172104-04-0, is a naturally occurring polyoxygenated cyclohexene. First isolated from the stems of Uvaria boniana and also found in Uvaria grandiflora, this compound belongs to a class of natural products investigated for their potential biological activities.[1]
| Property | Data | Source |
| CAS Number | 172104-04-0 | [1] |
| Molecular Formula | C₂₃H₂₄O₇ | [1] |
| Molecular Weight | 412.43 g/mol | [1] |
| Source | Stems of Uvaria boniana, Uvaria grandiflora | [1] |
Physicochemical Properties
| Property | Data | Source |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C | [2] |
Synthesis and Isolation
Isolation Protocol
This compound was first isolated as part of a group of seven new polyoxygenated cyclohexenes, named uvaribonol A-G, from the ethanol extract of the stems of Uvaria boniana Finet. (Annonaceae).[3] The general procedure for isolating such compounds from plant material typically involves the following steps:
Caption: Generalized workflow for the isolation of this compound.
A more detailed, though generalized, protocol is as follows:
-
Extraction: The air-dried and powdered stems of Uvaria boniana are exhaustively extracted with ethanol at room temperature.
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then typically subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are then subjected to column chromatography, often using silica gel, with a gradient elution system to separate the different components.
-
Final Purification: Fractions containing the compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete chemical structure.
-
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
Biological Activity
Preliminary studies on the group of compounds including this compound have indicated potential cytotoxic activities.
Cytotoxicity
In an initial screening, the natural compounds isolated from Uvaria boniana, including the group this compound belongs to, were tested for in vitro cytotoxicity against several human tumor cell lines.[3]
| Cell Line | IC₅₀ (µg/mL) | Source |
| KB | > 1 | [3] |
| Bel7402 | > 1 | [3] |
| HCT-8 | > 1 | [3] |
Note: The original study reported that the new natural compounds, including the one later identified as this compound, were inactive. However, some of their derivatives showed significant cytotoxicities.[3]
Potential Antimicrobial and Anti-inflammatory Activity
While specific studies on this compound are limited, related polyoxygenated cyclohexenes from the Uvaria genus have shown a range of biological activities, including antibacterial, antioxidant, and anti-inflammatory properties, suggesting that this compound may also possess such activities.[4][5]
Experimental Protocols for Biological Assays
The following are generalized protocols for assays that could be used to evaluate the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for a typical MTT cytotoxicity assay.
-
Cell Seeding: Seed human tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Assay (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Potential Signaling Pathways of Interest
Based on the activities of related compounds, this compound might modulate key cellular signaling pathways involved in inflammation and cancer. Further research would be necessary to confirm its effects on these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. [Study on the polyoxygenated cyclohexenes from Uvaria boniana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Secondary Metabolites from the Uvaria Genus: A Technical Guide for Drug Discovery
An in-depth exploration of the rich chemical diversity and pharmacological potential of the Uvaria genus, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its secondary metabolites. This document summarizes the vast array of bioactive compounds, their quantitative data, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action.
The genus Uvaria, belonging to the Annonaceae family, is a prolific source of structurally diverse and biologically active secondary metabolites. Traditionally used in various cultures for treating a wide range of ailments, from infectious diseases to cancer, this genus has attracted significant scientific attention for its potential in modern drug discovery. This guide delves into the core of Uvaria's phytochemistry, presenting a structured analysis of its key chemical constituents, including acetogenins, flavonoids, alkaloids, and terpenoids, and their promising therapeutic applications.
Quantitative Analysis of Bioactive Secondary Metabolites
The secondary metabolites isolated from various Uvaria species exhibit a broad spectrum of biological activities, particularly cytotoxic and antimicrobial effects. The following tables provide a structured summary of the quantitative data for some of the most potent compounds identified to date.
Cytotoxic Activity of Uvaria Secondary Metabolites
Acetogenins are a hallmark of the Annonaceae family and are particularly abundant in the Uvaria genus. These long-chain fatty acid derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines.
| Compound | Chemical Class | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| Uvaricin A | Acetogenin | Uvaria sp. | A2780 (Ovarian) | 6.4 | [1][2] |
| Uvaricin B | Acetogenin | Uvaria sp. | A2780 (Ovarian) | 8.8 | [1][2] |
| Squamocin | Acetogenin | Uvaria rufa | HCT 116 (Colon) | 1.2 | [3][4] |
| Uvarirufin | Acetogenin | Uvaria rufa | HCT 116 (Colon) | 1.2 | [3][4] |
| Uvamicranin B | Acetogenin | Uvaria micrantha | HepG2 (Liver) | 2.89 ± 0.71 | [1] |
| Uvarigrin | Acetogenin | Uvaria micrantha | HepG2 (Liver) | 0.37 ± 0.06 | [1] |
| Polycarpol | Triterpene | Uvaria siamensis | A549 (Lung) | 6.1 | [5] |
| Uvariamicin-II | Acetogenin | Uvaria siamensis | A549 (Lung) | 5.0 | [5] |
| 15-acetylpolycarpol | Triterpene | Uvaria siamensis | HeLa (Cervical) | 4.6 | [5] |
| Pinocembrin | Flavanone | Uvaria siamensis | HeLa (Cervical) | 2.7 | [5] |
| Zeylenone | Cyclohexene derivative | Uvaria grandiflora | K-562 (Leukemia) | 2.3 | [2] |
| Zeylenone | Cyclohexene derivative | Uvaria grandiflora | HeLa (Cervical) | 18.3 | [2] |
| (+)-Grandifloracin | Polyoxygenated cyclohexene | Uvaria grandiflora | SW480 (Colon) | 154.9 | |
| (+)-Grandifloracin | Polyoxygenated cyclohexene | Uvaria grandiflora | K562 (Leukemia) | 60.9 |
Antimicrobial Activity of Uvaria Secondary Metabolites
Extracts and isolated compounds from Uvaria species have shown promising activity against a range of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is a key indicator of this activity.
| Compound/Extract | Chemical Class/Extract Type | Plant Source | Microorganism | MIC (µg/mL) | Reference |
| Ethanolic root extract | Crude Extract | Uvaria afzelii | Staphylococcus aureus | 12 - 48 | [4] |
| Dichloromethane root extract | Crude Extract | Uvaria caffra | Staphylococcus aureus | 30 | [4] |
| Ethanolic extract (containing chalcones and dihydrochalcones) | Crude Extract | Uvaria chamae | Multiple bacteria | 25.0 - 28.3 | [4] |
| Methanol/water fraction | Fractionated Extract | Uvaria rufa | Staphylococcus aureus | 67.35 | [6][7] |
| Water fraction | Fractionated Extract | Uvaria rufa | Bacillus subtilis | 68.1 | [6][7] |
| Sec-butanol fraction | Fractionated Extract | Uvaria rufa | Staphylococcus aureus | 26.21 | [6][7] |
| Brominated chalcone | Chalcone | Synthesized flavonoid | Staphylococcus aureus | 31.25 - 125 | [8] |
| Methoxy-substituted flavanone | Flavanone | Synthesized flavonoid | Staphylococcus aureus | 15.62 - 62.50 |
Experimental Protocols
The isolation and characterization of secondary metabolites from Uvaria species involve a series of systematic experimental procedures. Below are detailed methodologies for the extraction, isolation, and structure elucidation of these valuable compounds.
General Extraction and Fractionation Protocol
A common workflow for obtaining crude extracts and fractions from Uvaria plant material is outlined below.
Caption: General workflow for the extraction and fractionation of secondary metabolites from Uvaria species.
Isolation and Purification of Acetogenins
The isolation of pure acetogenins from the crude extracts or fractions typically involves multiple chromatographic steps.
-
Initial Fractionation: The crude extract (e.g., methanolic extract of the stem bark of Uvaria rufa) is subjected to vacuum liquid chromatography (VLC) or radial chromatography (RC) on silica gel. A gradient of solvents with increasing polarity, such as n-hexane-ethyl acetate, is used to elute the compounds, yielding several fractions.
-
Column Chromatography: The fractions showing promising activity are further purified by column chromatography over silica gel. The elution is typically performed with a solvent system of increasing polarity, for instance, a gradient of n-hexane and ethyl acetate.
-
Preparative Thin-Layer Chromatography (pTLC): For final purification, pTLC on silica gel plates with an appropriate solvent system can be employed to isolate individual compounds.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) using a C18 column and a mobile phase such as methanol-water or acetonitrile-water is often used as a final purification step to obtain highly pure acetogenins.
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for establishing the connectivity and stereochemistry of the molecules. For acetogenins, characteristic signals in the ¹H NMR spectrum include those for the α,β-unsaturated γ-lactone ring.[6][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the molecular formula of the compounds. Tandem MS (MS/MS) experiments provide valuable information about the fragmentation patterns, which aids in structure elucidation.[3][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores in the molecule.
The following diagram illustrates the typical workflow for the structure elucidation of a novel secondary metabolite.
Caption: Workflow for the structure elucidation of a novel secondary metabolite.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many Uvaria secondary metabolites are still under investigation, studies on acetogenins have provided significant insights into their cytotoxic effects. A primary target of many acetogenins is the mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.
The diagram below illustrates the proposed mechanism of action for acetogenin-induced cytotoxicity.
References
- 1. Acetogenins from the stems of Uvaria micrantha showing antiproliferative effects on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acetogenins from the Stem of Uvaria rufa and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanostane Triterpenes, Flavanones and Acetogenins from the Roots of Uvaria siamensis and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Acetogenins from a Uvaria sp. from the Madagascar Dry Forest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotics Susceptibility Profile and Synergistic Effects of Flavonoids with Antibiotics against Resistant Staphylococcus aureus from Asymptomatic Individuals - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 8. Urinary metabolites for urological cancer detection: a review on the application of volatile organic compounds for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative acetogenins from a Uvaria sp. from the Madagascar dry forest - PubMed [pubmed.ncbi.nlm.nih.gov]
Uvarigranol C: An Enigmatic Polyoxygenated Cyclohexene Awaiting Therapeutic Target Elucidation
For Immediate Release
Shanghai, China – November 18, 2025 – Uvarigranol C, a polyoxygenated cyclohexene first isolated from the stems of the plant Uvaria boniana, remains a molecule of scientific interest with yet-to-be-determined therapeutic potential. Despite its classification within a family of natural products known for a variety of biological activities, specific therapeutic targets and mechanisms of action for this compound have not been elucidated in publicly available scientific literature.
This compound is identified by its CAS Number 172104-04-0. Its chemical structure as a polyoxygenated cyclohexene places it in a class of compounds that have garnered attention for their potential pharmacological effects. Research on analogous compounds from the Uvaria genus and other polyoxygenated cyclohexenes has revealed a spectrum of bioactivities, including anti-inflammatory, cytotoxic, antitubercular, and antimalarial properties. For instance, related compounds have been observed to modulate inflammatory pathways, such as the NF-κB signaling cascade, and inhibit the production of inflammatory mediators like nitric oxide. Furthermore, some polyoxygenated cyclohexenes have been investigated for their potential in managing metabolic disorders through the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase IV.
However, it is crucial to emphasize that these activities are characteristic of the broader chemical class and have not been specifically demonstrated for this compound in peer-reviewed research. Preliminary information from commercial suppliers suggests potential anti-inflammatory or anticancer applications, but these claims are not substantiated by published experimental data.
The original scientific article detailing the isolation of this compound, "Study on the polyoxygenated cyclohexenes from Uvaria boniana" published in Yao Xue Xue Bao in 1998, focuses on the chemical characterization of the compound and does not appear to contain data on its biological activity. Subsequent comprehensive searches of scientific databases have not yielded any studies detailing the therapeutic targets, mechanism of action, or providing quantitative data or experimental protocols related to this compound.
Therefore, for researchers, scientists, and drug development professionals, this compound represents an unexplored opportunity. The compound's structural similarity to other bioactive molecules suggests that it may possess valuable therapeutic properties. Future research endeavors should focus on in-vitro and in-vivo studies to screen for its biological activities and to identify its molecular targets. Such investigations would be the foundational step in potentially developing this compound into a novel therapeutic agent.
As of this date, the lack of specific biological data precludes the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. The scientific community awaits further research to unlock the potential therapeutic applications of this intriguing natural product.
Methodological & Application
Total Synthesis of Uvarigranol C: A Methodological Overview and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a member of the carbasugar family of natural products, a class of compounds that has garnered significant interest due to their diverse and potent biological activities. While a specific total synthesis of this compound has not been extensively reported in the literature, this document provides a detailed overview of synthetic methodologies applied to structurally related compounds, particularly Uvarigranol E and F. The strategies and protocols outlined herein offer a foundational approach for researchers aiming to synthesize this compound and other analogous carbasugars.
The core of the synthetic strategies for related uvarigranols often involves a divergent approach, starting from a common chiral precursor. Key transformations include aldol condensations, Grignard reactions, and ring-closing metathesis to construct the carbocyclic core. This document will detail these key reactions, provide experimental protocols for representative steps, and summarize yields for the synthesis of related compounds.
Synthetic Strategy and Key Reactions
A common and effective strategy for the synthesis of uvarigranol-type carbasugars commences from readily available chiral starting materials, such as D-mannose. A divergent approach from a key intermediate allows for the synthesis of several related natural products.[1] The key reactions that are central to this methodology are:
-
Mixed Aldol Condensation: To build the initial carbon framework.
-
Grignard Reaction: For the stereoselective introduction of vinyl groups.
-
Ring-Closing Metathesis (RCM): A crucial step to form the six-membered carbocycle.
Experimental Protocols: Synthesis of a Key Intermediate
The following protocols are based on the synthesis of a key intermediate used in the preparation of Uvarigranol E and F, which is structurally analogous to what would be required for this compound.
1. Synthesis of the Diene Precursor via Grignard Reaction
This protocol describes the vinylation of a ketone intermediate to form a diene, a necessary precursor for the subsequent ring-closing metathesis step.
-
Materials:
-
Ketone intermediate (1.0 eq)
-
Vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the ketone intermediate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide solution dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the diene precursor.
-
2. Ring-Closing Metathesis (RCM)
This protocol outlines the formation of the carbocyclic core using a Grubbs catalyst.
-
Materials:
-
Diene precursor (1.0 eq)
-
Grubbs' second-generation catalyst (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the diene precursor in anhydrous DCM under an inert atmosphere.
-
Add Grubbs' second-generation catalyst to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the cyclized product.
-
Data Presentation: Reaction Yields
The following table summarizes the reported yields for the key synthetic steps in the synthesis of Uvarigranol E and F from a common intermediate derived from D-mannose.[1]
| Step | Product | Yield (%) |
| Vinylation of Ketone Intermediate | Diene Precursor | 85 |
| Ring-Closing Metathesis | Cyclohexene Intermediate | 90 |
| Epoxidation and Ring Opening | Precursor to Uvarigranol F | 78 |
| Final Deprotection | (+)-Uvarigranol F | 85 |
| Acylation and Deprotection | (+)-Uvarigranol E | 75 (2 steps) |
Logical Workflow of Carbasugar Synthesis
The following diagram illustrates the general workflow for the divergent synthesis of uvarigranol-type carbasugars.
Caption: A generalized workflow for the synthesis of Uvarigranol analogs.
Biological Context and Signaling Pathways
While the specific biological activity and signaling pathways of this compound are not well-documented, secondary metabolites from Trichoderma species, the fungal genus from which uvarigranols are isolated, exhibit a broad range of biological activities. These include antibacterial, antifungal, antioxidant, anti-inflammatory, and anti-cancer effects.[2] Many of these activities are attributed to the ability of these small molecules to modulate various cellular signaling pathways.
The following diagram represents a hypothetical signaling pathway that could be modulated by a bioactive small molecule like a uvarigranol, leading to an anti-inflammatory response.
Caption: A hypothetical anti-inflammatory signaling pathway modulated by this compound.
Conclusion
The total synthesis of this compound remains an open challenge for the synthetic community. However, the successful and stereoselective synthesis of related carbasugars provides a clear and viable roadmap. The methodologies presented, centered around key transformations like aldol reactions, Grignard additions, and ring-closing metathesis, offer a robust platform for the future synthesis of this compound and the exploration of its biological potential. The diverse biological activities observed for related natural products underscore the importance of developing efficient synthetic routes to access these complex molecules for further investigation in drug discovery and development.
References
- 1. A divergent and stereoselective approach for the syntheses of (-)-zeylenol, (+)-6-O-benzoylzeylenol, (+)-uvarigranol E and (+)-uvarigranol F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Synthesis of Uvarigranol C Key Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of key intermediates of Uvarigranol C, a natural product with potential therapeutic applications. The synthesis of these complex molecules requires precise stereochemical control, which is addressed through the methodologies outlined below.
Introduction
This compound is a member of the styryllactone family of natural products, which are characterized by a butenolide core structure. The stereoselective synthesis of this compound and its analogues is of significant interest due to their potential biological activities. A key challenge in the synthesis of this compound lies in the stereocontrolled construction of its chiral centers. This document details a synthetic strategy commencing from the readily available chiral pool starting material, D-mannose, to afford key intermediates on the path to this compound.
Synthetic Strategy Overview
The overall synthetic approach involves the transformation of D-mannose into a key butenolide intermediate through a series of stereoselective reactions. This butenolide serves as a crucial building block for the subsequent elaboration to this compound. The key phases of the synthesis are:
-
Synthesis of a D-Mannose-Derived Key Aldehyde: Modification of D-mannose to a suitable aldehyde intermediate.
-
Stereoselective Formation of a Butenolide Precursor: A Wittig-type olefination followed by cyclization to construct the butenolide ring.
-
Elaboration of the Butenolide Intermediate: Further functionalization of the butenolide core to introduce the necessary substituents for the final this compound structure.
The logical flow of this synthetic strategy is depicted in the following diagram:
Application Notes and Protocols: Isolation and Purification of Uvarigranol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a polyoxygenated cyclohexene, a class of natural products known for their diverse and promising biological activities. Isolated from the stems of Uvaria boniana Finet. (Annonaceae), this compound and its analogs are of significant interest in phytochemical and pharmacological research. This document provides a detailed protocol for the isolation and purification of this compound, based on established methodologies for related compounds from the Uvaria genus. The protocol is intended to serve as a comprehensive guide for researchers aiming to obtain this compound for further investigation.
Data Presentation
While specific quantitative data for the yield of this compound is not publicly available, the following table presents typical data that would be collected during the isolation and purification process. Researchers should adapt this table to record their experimental results.
| Fraction/Compound | Dry Weight (g) | Yield (%) | Purity (%) (e.g., by HPLC) | Spectroscopic Data Confirmation |
| Crude Ethanol Extract | User Data | 100 | - | - |
| n-Hexane Fraction | User Data | User Data | - | - |
| Ethyl Acetate Fraction | User Data | User Data | - | - |
| n-Butanol Fraction | User Data | User Data | - | - |
| Column Chromatography Fraction X | User Data | User Data | User Data | Preliminary |
| Purified this compound | User Data | User Data | >95% | Confirmed (¹H-NMR, ¹³C-NMR, MS) |
Experimental Protocols
This protocol outlines the key steps for the isolation and purification of this compound from the stems of Uvaria boniana.
Plant Material Collection and Preparation
-
Plant Source: Stems of Uvaria boniana Finet. (Annonaceae).
-
Preparation: The plant material should be air-dried in the shade for several weeks until brittle. The dried stems are then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent: 95% Ethanol.
-
Procedure:
-
Macerate the powdered stems of Uvaria boniana in 95% ethanol at room temperature. A ratio of 1:5 to 1:10 (w/v) of plant material to solvent is recommended.
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the extract through cheesecloth or a suitable filter paper.
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction of the plant material.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
Fractionation of the Crude Extract
-
Solvents: n-Hexane, Ethyl Acetate, n-Butanol, and Water.
-
Procedure:
-
Suspend the crude ethanol extract in a mixture of water and methanol (9:1 v/v).
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity.
-
First, partition the aqueous methanol suspension with n-hexane to remove nonpolar constituents like fats and waxes. Separate the n-hexane layer.
-
Next, partition the remaining aqueous layer with ethyl acetate. This fraction is expected to contain the polyoxygenated cyclohexenes, including this compound.
-
Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.
-
Concentrate each fraction (n-hexane, ethyl acetate, and n-butanol) separately using a rotary evaporator. The ethyl acetate fraction is the primary focus for the isolation of this compound.
-
Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.
-
a) Silica Gel Column Chromatography (Initial Separation)
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with the gradient solvent system.
-
Collect fractions of a suitable volume (e.g., 50-100 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Combine fractions with similar TLC profiles.
-
-
-
b) Sephadex LH-20 Column Chromatography (Fine Purification)
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol or a mixture of dichloromethane and methanol.
-
Procedure:
-
Subject the fractions containing the compound of interest from the silica gel column to further purification on a Sephadex LH-20 column.
-
Elute the column with the chosen mobile phase.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure compound.
-
-
-
c) Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol or acetonitrile in water.
-
Procedure:
-
For final purification to achieve high purity (>95%), preparative HPLC can be employed.
-
Dissolve the semi-purified compound in the mobile phase and inject it into the HPLC system.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the pure compound.
-
-
Structure Elucidation
The structure of the purified compound should be confirmed using modern spectroscopic techniques:
-
¹H-NMR (Proton Nuclear Magnetic Resonance)
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)
-
MS (Mass Spectrometry) , particularly High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula.
-
2D-NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of atoms.
-
IR (Infrared Spectroscopy) to identify functional groups.
-
UV-Vis (Ultraviolet-Visible Spectroscopy) to observe electronic transitions.
Mandatory Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Logical steps in natural product isolation.
Application Notes and Protocols: Uvarigranol C NMR Assignments and Interpretation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a natural product of significant interest within the scientific community. Understanding its precise chemical structure is fundamental for the elucidation of its biological activity and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the three-dimensional structure of organic molecules, including natural products like this compound. This document provides a detailed guide to the assignment and interpretation of the ¹H and ¹³C NMR spectra of this compound, including standardized experimental protocols and data presentation.
While specific experimental NMR data for this compound is not widely available in the public domain, this application note will provide a comprehensive framework based on the analysis of structurally related compounds, particularly those containing a benzofuran core. This will serve as a practical guide for researchers who have isolated this compound or similar compounds and wish to perform structural characterization.
Predicted NMR Data for a Representative Uvarigranol-Type Structure
Given the lack of specific literature data for this compound, we will consider a hypothetical but plausible benzofuran-based structure that aligns with compounds typically isolated from the Uvaria genus. The following tables summarize the expected ¹H and ¹³C NMR chemical shift ranges for such a representative structure. These predictions are based on established chemical shift values for benzofuran and substituted aromatic systems.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for a Uvarigranol-Type Structure
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.8 - 7.2 | d | 2.0 - 3.0 |
| H-3 | 7.4 - 7.8 | d | 2.0 - 3.0 |
| H-4 | 7.2 - 7.6 | d | 7.5 - 8.5 |
| H-5 | 6.9 - 7.3 | t | 7.5 - 8.5 |
| H-6 | 7.1 - 7.5 | t | 7.5 - 8.5 |
| H-7 | 7.0 - 7.4 | d | 7.5 - 8.5 |
| OCH₃ | 3.8 - 4.0 | s | - |
| Ar-OH | 5.0 - 6.0 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for a Uvarigranol-Type Structure
| Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 102 - 108 |
| C-3 | 145 - 150 |
| C-3a | 120 - 125 |
| C-4 | 110 - 115 |
| C-5 | 120 - 125 |
| C-6 | 125 - 130 |
| C-7 | 115 - 120 |
| C-7a | 155 - 160 |
| OCH₃ | 55 - 60 |
Experimental Protocols
Accurate and reproducible NMR data acquisition is critical for correct structure elucidation. The following protocols provide a standardized methodology for the analysis of this compound or related compounds.
Sample Preparation
-
Sample Purity: Ensure the isolated compound is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For moderately polar compounds like many phenolics, Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) are common choices. For less soluble compounds, Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
2D NMR Experiments (for complete assignment):
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential window function and perform Fourier transformation of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
-
Assignment: Utilize the 1D and 2D NMR data to assign each proton and carbon signal to a specific atom in the molecular structure.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the key workflows involved in the NMR analysis of a natural product like this compound.
Caption: Workflow for NMR Data Acquisition and Analysis.
Caption: Logical Flow for NMR-Based Structure Elucidation.
Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of Uvarigranol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a polyoxygenated cyclohexene derivative isolated from the stems of Uvaria boniana. As a member of a class of compounds with potential biological activities, understanding its chemical structure and fragmentation behavior under mass spectrometry is crucial for its identification, characterization, and further development. These application notes provide a detailed, predicted fragmentation pattern of this compound and a comprehensive protocol for its analysis using mass spectrometry. The fragmentation data presented herein is based on established principles of mass spectrometry for analogous structures, as direct experimental data for this compound is not extensively published.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound is expected to be influenced by its core polyoxygenated cyclohexene structure, as well as its acetate and benzoate functional groups. The likely sites of initial ionization and subsequent fragmentation are the ester groups and the hydroxyl groups. Cleavage of these groups and fragmentation of the cyclohexene ring will lead to a series of characteristic product ions.
Data Presentation: Predicted Fragment Ions
| Predicted m/z | Proposed Fragment Identity | Neutral Loss | Notes |
| 426.42 | [M]⁺ | - | Molecular Ion (if observed, likely in soft ionization like ESI) |
| 427.42 | [M+H]⁺ | - | Protonated Molecular Ion (common in ESI) |
| 449.40 | [M+Na]⁺ | - | Sodiated Molecular Ion (common adduct in ESI) |
| 366.39 | [M-CH₃COOH]⁺ | 60.02 | Loss of acetic acid from the acetate group. |
| 304.31 | [M-C₇H₅O₂]⁺ | 122.09 | Loss of the benzoyl group. |
| 244.29 | [M-C₇H₅O₂ - CH₃COOH]⁺ | 182.11 | Sequential loss of the benzoyl and acetate groups. |
| 105.03 | [C₇H₅O]⁺ | - | Benzoyl cation, a very common and stable fragment from benzoate esters. |
| 43.02 | [CH₃CO]⁺ | - | Acetyl cation, a characteristic fragment from acetate esters. |
Experimental Protocols
This section outlines a detailed methodology for the mass spectrometry analysis of this compound.
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of purified this compound.
-
Dissolve the compound in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of both, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL for direct infusion analysis or LC-MS analysis.
-
-
Derivatization (Optional, for GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the hydroxyl groups is recommended to increase volatility.
-
To 100 µg of dried this compound, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60-70°C for 30 minutes.
-
The resulting solution containing the trimethylsilyl (TMS) derivatives can be directly injected into the GC-MS.
-
Instrumentation and Analytical Conditions
A. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
-
Liquid Chromatograph: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 15-20 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.
-
Ionization Mode: ESI in positive ion mode is expected to be most effective.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation data.
B. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) - for derivatized sample
-
Gas Chromatograph: A standard GC system.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 - 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5-10 minutes at 300 °C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-600.
Data Analysis
-
Full Scan Analysis: Acquire full scan mass spectra to determine the molecular weight of the parent compound and any adducts.
-
MS/MS (Tandem Mass Spectrometry): Select the protonated molecular ion ([M+H]⁺) or the molecular ion ([M]⁺) as the precursor ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Fragment Ion Analysis: Analyze the resulting MS/MS spectrum to identify the characteristic fragment ions. Propose fragmentation pathways based on the observed neutral losses and the known chemical structure of this compound.
-
Database Searching (Optional): Compare the obtained mass spectrum and fragmentation pattern with spectral libraries (e.g., NIST, Wiley) if available, though a direct match for this compound is unlikely unless previously analyzed and added.
Mandatory Visualization
The following diagram illustrates the predicted fragmentation pathway of this compound under mass spectrometry.
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Uvarigranol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a natural compound belonging to the class of C-benzylated dihydrochalcones, which have been isolated from various species of the Uvaria plant genus.[1] Compounds from this genus have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines.[1][2] This document provides a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound, a critical step in the evaluation of its potential as a therapeutic agent. The following application notes detail the methodologies for determining cell viability, investigating the mechanism of cell death through apoptosis and cell cycle analysis, and exploring the role of reactive oxygen species (ROS) in the cytotoxic effects of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines (Example Data)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values are typically determined by treating cultured cells with different concentrations of the test compound and measuring the cell viability after a set incubation period (e.g., 24, 48, or 72 hours).
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | To be determined |
| HeLa | Cervical Adenocarcinoma | 48 | To be determined |
| A549 | Lung Carcinoma | 48 | To be determined |
| HCT116 | Colon Carcinoma | 48 | To be determined |
| PC-3 | Prostate Cancer | 48 | To be determined |
Note: The IC50 values presented in this table are placeholders and must be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116, PC-3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Apoptosis Assay (Western Blot Analysis)
This protocol is used to detect the expression levels of key apoptosis-related proteins to determine if this compound induces apoptosis.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Treat cells with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol determines the effect of this compound on the distribution of cells in the different phases of the cell cycle.
Materials:
-
This compound-treated and untreated cells
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with this compound at various concentrations for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
This compound-treated and untreated cells
-
DCFH-DA probe
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Treatment and Staining:
-
Seed cells in a 96-well black plate or appropriate culture vessel.
-
Treat the cells with this compound for a specified time.
-
Wash the cells with PBS and incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.
-
-
Measurement:
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
Determining the Anti-Cancer Efficacy of Uvarigranol C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Uvarigranol C, a potential anti-cancer compound, in various cancer cell lines. The following sections detail the necessary protocols for cell culture, cytotoxicity assays, and data analysis, alongside visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation: IC50 Values of this compound
While specific experimental data for this compound is not yet widely published, the following table provides a template for presenting IC50 values upon determination. This structured format allows for easy comparison of the compound's potency across different cancer cell lines.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert experimentally determined value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert experimentally determined value] |
| A549 | Lung Carcinoma | [Insert experimentally determined value] |
| HCT116 | Colon Carcinoma | [Insert experimentally determined value] |
| HepG2 | Hepatocellular Carcinoma | [Insert experimentally determined value] |
| PC-3 | Prostate Adenocarcinoma | [Insert experimentally determined value] |
Experimental Protocols
A detailed methodology is crucial for obtaining reproducible and reliable IC50 values. The following protocols outline the key steps for assessing the cytotoxic effects of this compound.
Cell Culture and Maintenance
-
Cell Line Acquisition and Authentication: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC). Ensure cell line authentication through methods such as short tandem repeat (STR) profiling.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Treat the cells with these concentrations and include a vehicle control (solvent only).
-
Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.
Application Notes and Protocols for Investigating the Mechanism of Action of Uvarigranol C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing a study to elucidate the mechanism of action of Uvarigranol C, a compound for which specific biological activities are not yet extensively documented. Drawing insights from related compounds found in the Uvaria genus and the broader class of chalcones, this document outlines a systematic approach, from initial biological screening to in-depth mechanistic studies. The protocols provided are detailed to ensure reproducibility and robustness of the generated data.
Part 1: Preliminary Biological Activity Screening
The initial step is to determine the primary biological effects of this compound. Based on the activities of analogous natural products, it is hypothesized that this compound may possess anti-cancer and/or anti-inflammatory properties.
Anti-Cancer Activity Screening
Objective: To assess the cytotoxic effects of this compound on a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous human cell line (e.g., HEK293 [embryonic kidney] or HaCaT [keratinocyte]) in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Type | This compound IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 | Breast Cancer | ||
| A549 | Lung Cancer | ||
| HCT116 | Colon Cancer | ||
| HEK293 | Non-cancerous |
Anti-Inflammatory Activity Screening
Objective: To evaluate the potential of this compound to inhibit the production of inflammatory mediators in a cellular model of inflammation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the vehicle control. Determine the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity-mediated effects.
Data Presentation: Anti-inflammatory Effect of this compound
| Treatment | Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
| Vehicle Control | - | 100 | 100 |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| Positive Control |
Part 2: Elucidation of Anti-Cancer Mechanism of Action
If this compound demonstrates significant and selective anti-cancer activity, the following experiments can be performed to investigate the underlying mechanisms.
Investigation of Apoptosis Induction
Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Seed a cancer cell line that is sensitive to this compound (e.g., MCF-7) in 6-well plates. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation: Apoptosis Induction by this compound
| Treatment | Concentration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | - | ||||
| This compound | IC50 | ||||
| 2x IC50 | |||||
| Positive Control |
Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Treat sensitive cancer cells with this compound as described above. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins such as Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and PARP. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.
Cell Cycle Analysis
Objective: To determine if this compound causes cell cycle arrest. Chalcones are known to often induce G2/M arrest.[1]
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Treat sensitive cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain them with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | |||
| This compound | IC50 | |||
| 2x IC50 |
Part 3: Elucidation of Anti-Inflammatory Mechanism of Action
If this compound shows potent anti-inflammatory activity, the following studies can elucidate its mechanism.
Investigation of the NF-κB Signaling Pathway
Objective: To determine if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway, a central regulator of inflammation.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Treatment: Pre-treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.
-
Protein Extraction: Prepare whole-cell lysates and nuclear/cytoplasmic fractions.
-
Immunoblotting: Perform western blot analysis on cytoplasmic extracts for phosphorylated IκBα (p-IκBα) and total IκBα. Analyze nuclear extracts for the p65 subunit of NF-κB. Use appropriate loading controls (β-actin for cytoplasmic and Lamin B1 for nuclear).
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on IκBα phosphorylation and p65 nuclear translocation.
Data Presentation: Effect of this compound on NF-κB Activation
| Treatment | p-IκBα / IκBα Ratio | Nuclear p65 (relative to control) |
| Control | ||
| LPS | ||
| This compound + LPS |
Part 4: Visualizations
Experimental Workflow
Caption: Overall experimental workflow for this compound mechanism of action study.
Hypothesized Apoptosis Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
NF-κB Signaling Pathway Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Uvarigranol C Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the yield of Uvarigranol C and related polyoxygenated cyclohexenes from Uvaria species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a polyoxygenated cyclohexene, a class of natural products. It has been isolated from the stems of Uvaria boniana.[1] Its isomers and related compounds, such as Uvarigranol B and E, have been isolated from other species like Uvaria grandiflora and Uvaria rufa.[2][3]
Q2: What is the general strategy for isolating this compound and its analogs?
A2: The general strategy involves a multi-step process beginning with solvent extraction of the plant material, followed by a series of chromatographic purifications. A common workflow includes initial extraction with a solvent like ethyl acetate, followed by sequential column chromatography on silica gel, Sephadex LH-20, and reversed-phase C18 media.
Q3: Why is my initial crude extract yield low?
A3: Low crude extract yield can be due to several factors:
-
Incomplete drying of plant material: Residual moisture can hinder efficient extraction with non-polar to moderately polar solvents.
-
Improper solvent selection: The polarity of the extraction solvent is crucial for efficiently solubilizing the target compounds.
-
Insufficient extraction time or repetitions: The plant material may not have been in contact with the solvent long enough or for enough cycles to ensure complete extraction.
-
Particle size of the plant material: Grinding the plant material to a fine powder increases the surface area for solvent penetration.
Q4: How stable is this compound during the isolation process?
A4: Polyoxygenated cyclohexenes and related chalcone-type structures can be sensitive to heat, light, and pH changes. Cinnamaldehyde, which shares a structural moiety, is known to slowly oxidize in the presence of air and light.[4] It is advisable to minimize exposure to high temperatures and direct light and to use neutral pH conditions where possible.
Troubleshooting Guide
Problem 1: Low Yield of Ethyl Acetate Crude Extract
| Possible Cause | Suggested Solution |
| Incomplete drying of Uvaria leaves. | Ensure plant material is thoroughly air-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight before extraction. |
| Inefficient solvent penetration. | Grind the dried leaves into a moderately fine powder to increase the surface area available for solvent extraction. |
| Suboptimal extraction conditions. | Increase the extraction time per cycle or the number of extraction cycles (e.g., from 2 to 3-4 cycles). Ensure adequate agitation or stirring during extraction. |
| Inappropriate solvent-to-solid ratio. | A higher solvent-to-solid ratio can improve extraction efficiency. A common starting point is 10:1 (v/w) of solvent to dry plant material. |
Problem 2: Poor Separation during Silica Gel Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Perform small-scale Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal mobile phase for separation. |
| Column overloading. | Do not exceed the recommended sample load for the column size. A general rule is 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels to prevent poor separation. A slurry packing method is often preferred. |
| Elution is too fast. | A slower flow rate can improve resolution and separation of closely eluting compounds. |
Problem 3: Co-elution of Impurities in Final RP-C18 Purification
| Possible Cause | Suggested Solution | | Suboptimal mobile phase composition. | Adjust the ratio of the organic solvent (e.g., methanol) to water. A shallower gradient or isocratic elution might be necessary to resolve closely related compounds. | | Presence of acidic or basic functional groups. | The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve the peak shape of ionizable compounds. | | Column contamination or degradation. | Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) or, if necessary, replace the column. |
Data Presentation
Table 1: Representative Yields from the Extraction and Initial Fractionation of Uvaria grandiflora Leaves
| Stage | Starting Material | Product | Yield | Notes |
| Extraction | 1.2 kg air-dried leaves | Ethyl Acetate Crude Extract | 35.2 g (2.93%) | Extraction with ethyl acetate at ambient temperature.[5] |
| Silica Gel QCC | 35.2 g Crude Extract | Fraction UGL7 | 4.73 g | Eluted with a gradient of 100% hexanes to 100% ethyl acetate.[5] |
| Silica Gel QCC | 35.2 g Crude Extract | Fraction UGL8 | 3.21 g | Eluted with a gradient of 100% hexanes to 100% ethyl acetate.[5] |
QCC: Quick Column Chromatography
Experimental Protocols
Protocol 1: Extraction of this compound and Analogs from Uvaria Leaves
-
Preparation of Plant Material: Air-dry the leaves of the Uvaria species in a well-ventilated area away from direct sunlight until brittle. Grind the dried leaves into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered leaves in ethyl acetate (EtOAc) at a 1:8 w/v ratio (e.g., 1.2 kg of powder in 10 L of EtOAc).[5]
-
Stir or agitate the mixture at room temperature for 24 hours.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude EtOAc extract.
-
Protocol 2: Purification by Column Chromatography
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a slurry of silica gel (60-120 mesh) in 100% hexane and pack it into a glass column.
-
Adsorb the crude EtOAc extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate to 100%.
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Swell the Sephadex LH-20 resin in 100% methanol (MeOH) for at least 3-4 hours.
-
Pack a column with the swollen resin.
-
Dissolve the semi-purified fraction from the silica gel step in a minimal amount of 100% MeOH.
-
Load the sample onto the column and elute with 100% MeOH.[5]
-
Collect fractions and monitor by TLC to isolate the fractions containing the compounds of interest.
-
-
Reversed-Phase (RP-C18) Column Chromatography (Final Polishing):
-
Pack a column with RP-C18 silica gel and equilibrate it with the starting mobile phase (e.g., 60% methanol in water).
-
Dissolve the fraction from the Sephadex LH-20 step in a small volume of the mobile phase.
-
Load the sample onto the column and elute with a mobile phase of methanol and water, for instance, in a 6:4 v/v ratio.[5] An isocratic or gradient elution can be employed.
-
Monitor the elution with a UV detector and collect the peaks corresponding to this compound or its analogs.
-
Evaporate the solvent to obtain the purified compound.
-
Visualizations
References
- 1. This compound | 172104-04-0 [chemicalbook.com]
- 2. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 5. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uvarigranol C In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uvarigranol C. Our aim is to help you overcome common challenges, particularly its solubility, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a polyoxygenated cyclohexene, a class of natural products isolated from plants of the Uvaria genus, such as Uvaria boniana[1]. Its molecular formula is C23H24O7 and it has a molar mass of 412.43 g/mol . A key challenge for in vitro work is its very low water solubility, which is documented as "almost insoluble" at 0.087 g/L at 25°C.
Q2: What are the potential biological activities of this compound?
While direct studies on this compound's activity are limited, research on structurally related polyoxygenated cyclohexenes from the same genus suggests potential anticancer and anti-inflammatory properties. For instance, derivatives of similar compounds from Uvaria boniana have shown significant cytotoxicity against various human tumor cell lines, including KB, Bel7402, and HCT-8 cells[1]. Another related compound, cherrevenone, displayed moderate cytotoxicity against several cancer cell lines with ED50 values ranging from 1.04 to 10.09 μM[2].
Troubleshooting Guide: Overcoming Solubility Issues
Issue: I'm observing precipitation or turbidity when I add my this compound stock solution to my cell culture medium.
This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to address this:
1. Optimize Your Stock Solution and Dilution Method:
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays[3]. Prepare a high-concentration stock solution in 100% DMSO.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilution: Perform serial dilutions of your high-concentration stock in DMSO before the final dilution into the aqueous culture medium. This can help prevent the compound from crashing out of solution.
-
Step-wise Addition: When adding the DMSO stock to your culture medium, do so dropwise while gently vortexing or swirling the medium to facilitate dispersion.
2. Employ Co-solvents: If DMSO alone is insufficient, a co-solvent system can be effective. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.
-
Common Co-solvents: Polyethylene glycol 300 (PEG 300), propylene glycol, or ethanol can be used in combination with water.
-
Consider Toxicity: Be aware that co-solvents can also have cytotoxic effects, so it is essential to include appropriate vehicle controls in your experiments to assess their impact on cell viability.
3. Utilize Formulation Strategies: For persistent solubility issues, more advanced formulation techniques may be necessary.
-
Microemulsions: These are clear, stable, isotropic mixtures of oil, water, and surfactant, with a co-surfactant. They can enhance the solubilization of poorly soluble drugs.
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Experimental Protocols
Below are generalized protocols for cytotoxicity assays, which can be adapted for this compound based on methods used for similar compounds.
Cytotoxicity Assay Protocol (e.g., MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.
-
Cell Seeding:
-
Seed your cells of interest (e.g., MDA-MB-231, HepG2, NCI-H460) in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well)[3].
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium.
-
Add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Quantitative Data Summary
The following table summarizes the cytotoxic activities of compounds structurally related to this compound. This data can provide a reference for expected potency in your experiments.
| Compound | Cell Line(s) | Reported Activity (IC50/ED50) | Reference |
| Derivative of a polyoxygenated cyclohexene from Uvaria boniana | KB, Bel7402 | < 1 µg/mL | [1] |
| Derivative of a polyoxygenated cyclohexene from Uvaria boniana | HCT-8 | < 0.1 µg/mL | [1] |
| Cherrevenone | Various cancer cell lines | 1.04 - 10.09 µM | [2] |
| (-)-Zeylenol | MDA-MB-231 | 54 ± 10 µM | |
| (-)-Zeylenol | HepG2 | > 80 µM |
Potential Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related polyoxygenated cyclohexenes suggest a potential role in the NF-κB signaling pathway , which is crucial in inflammation and cancer.
Diagram: Potential NF-κB Signaling Pathway Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Diagram: Experimental Workflow for In Vitro Testing
Caption: General experimental workflow for testing this compound in vitro.
References
- 1. [Study on the polyoxygenated cyclohexenes from Uvaria boniana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic polyoxygenated cyclohexene derivatives from the aerial parts of Uvaria cherrevensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyoxygenated cyclohexene derivatives from Monanthotaxis congoensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uvarigranol C Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and degradation analysis of Uvarigranol C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a polyoxygenated cyclohexene, a class of organic compounds characterized by a six-membered carbon ring with multiple oxygen-containing functional groups. Its molecular formula is C23H24O7.[1] Understanding this structure is crucial for predicting its stability and potential degradation pathways.
Q2: What are the primary factors that can affect the stability of this compound?
A2: Like many complex organic molecules, the stability of this compound is likely influenced by several environmental factors. These include:
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pH: The presence of hydrolyzable functional groups in its polyoxygenated structure suggests susceptibility to degradation in acidic or alkaline conditions.
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Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of impurities.[2]
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Light: Exposure to UV or visible light can induce photolytic degradation.
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Oxygen: The presence of oxygen can lead to oxidative degradation, particularly given the multiple hydroxyl groups in the molecule.[3]
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented, based on its polyoxygenated cyclohexene structure and general knowledge of flavonoid degradation, potential degradation pathways may involve hydrolysis of ester groups, oxidation of hydroxyl groups, and cleavage of the cyclohexene ring. This can lead to the formation of simpler phenolic acids and other related compounds.[4][5]
Q4: What analytical techniques are most suitable for stability and degradation studies of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the gold standard for these studies.[6] This should be coupled with a mass spectrometry (MS) detector to identify and characterize the degradation products formed. Spectroscopic methods like UV-Vis can also be employed for quantification.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed during routine analysis.
-
Possible Cause: The analytical method itself might be causing degradation (e.g., inappropriate mobile phase pH or temperature).
-
Troubleshooting Steps:
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Evaluate the pH of your mobile phase. If this compound is sensitive to acidic or basic conditions, use a buffered mobile phase closer to neutral pH.
-
Control the temperature of the autosampler and column compartment to minimize thermal degradation.
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Prepare samples fresh and analyze them promptly. If necessary, store them in a cooled autosampler.
-
Issue 2: Multiple unknown peaks appear in the chromatogram after a forced degradation study.
-
Possible Cause: These are likely degradation products. The challenge is to identify and characterize them.
-
Troubleshooting Steps:
-
Use a mass spectrometer (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of each unknown peak.[7]
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Compare the fragmentation patterns with the parent molecule (this compound) to propose potential structures for the degradants.
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If standards for potential degradation products are available, confirm their identity by comparing retention times and mass spectra.
-
Issue 3: Poor mass balance is achieved in the stability study.
-
Possible Cause: This could indicate that some degradation products are not being detected by the analytical method. This might be due to them being non-chromophoric, volatile, or irreversibly adsorbed to the column.
-
Troubleshooting Steps:
-
Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.
-
Analyze the headspace of the sample vial for volatile degradants using Gas Chromatography-Mass Spectrometry (GC-MS).
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Ensure that the extraction method used to prepare the sample recovers all components, including potential polar or non-polar degradants.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | This compound Assay (%) | Major Degradation Products (DP) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | DP-1, DP-2 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 72.5 | DP-3, DP-4 |
| Oxidation | 3% H₂O₂ | 8 hours | 89.1 | DP-5 |
| Thermal | 80°C | 48 hours | 92.7 | DP-1 |
| Photolytic | UV Light (254 nm) | 12 hours | 90.4 | DP-6 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. Neutralize the solution with 0.1 M HCl before analysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 8 hours.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve the sample in the initial solvent before analysis.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) in a photostability chamber for 12 hours.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Postulated degradation pathways for this compound.
References
- 1. chembk.com [chembk.com]
- 2. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Quercetin and Luteolin by Eubacterium ramulus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 172104-04-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
troubleshooting Uvarigranol C synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Uvarigranol C and related polyhydroxylated, C-geranylated chalcones.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound and its analogs is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a suitably protected phloroglucinol-derived acetophenone with a geranylated benzaldehyde derivative.
Q2: Why is protection of the hydroxyl groups on the phloroglucinol ring often necessary?
A2: The phenolic hydroxyl groups of phloroglucinol are acidic and can interfere with the base-catalyzed Claisen-Schmidt condensation. Deprotonation of these hydroxyls can lead to side reactions and a decrease in the desired product yield. Therefore, protection of these groups, often as methyl ethers or other suitable protecting groups, is a common strategy.
Q3: What are the key challenges in the synthesis of this compound?
A3: Key challenges include:
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Regioselective C-geranylation: Attaching the geranyl group to the correct position on the B-ring of the chalcone precursor can be difficult and may lead to isomeric impurities.
-
Control of side reactions: The Claisen-Schmidt condensation can be prone to side reactions such as self-condensation of the acetophenone, Cannizzaro reaction of the aldehyde, and the formation of flavanones.[1]
-
Purification: The final product and intermediates can be difficult to purify due to the presence of closely related isomers and byproducts. Chromatographic techniques are often essential.
-
Low Yields: Inefficient reactions or the formation of multiple products can lead to low overall yields of the target compound.
Q4: What analytical techniques are recommended for characterizing this compound and its intermediates?
A4: A combination of spectroscopic methods is crucial for unambiguous characterization. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure, including the position of substituents and the stereochemistry of the double bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups such as hydroxyls, carbonyls, and carbon-carbon double bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the reaction progress and confirm the presence of the chalcone chromophore.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Chalcone
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Base Catalysis | Optimize the base and solvent system. While NaOH or KOH in ethanol are common, stronger bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent like THF may be more effective for polyhydroxylated systems.[2] |
| Poor Quality Starting Materials | Ensure the purity of the acetophenone and benzaldehyde derivatives. Impurities can inhibit the reaction or lead to unwanted side products. |
| Incorrect Reaction Temperature | The Claisen-Schmidt condensation is temperature-sensitive. While often run at room temperature, some systems may require cooling to minimize side reactions or gentle heating to proceed at a reasonable rate. |
| Steric Hindrance | The bulky geranyl group may sterically hinder the reaction. Consider using a more reactive aldehyde derivative or a more potent catalytic system. |
Problem 2: Formation of a Complex Mixture of Products
Possible Causes & Solutions
| Cause | Recommended Action |
| Self-Condensation of Acetophenone | This can occur if the aldehyde is not sufficiently reactive or is added too slowly. Ensure an appropriate stoichiometry and consider adding the acetophenone to a mixture of the aldehyde and base. |
| Cannizzaro Reaction of Aldehyde | This disproportionation reaction can occur with aldehydes lacking α-hydrogens in the presence of a strong base. Use a milder base or carefully control the reaction temperature. |
| Formation of Flavanone Isomer | Chalcones can cyclize to form the isomeric flavanones, particularly under acidic or prolonged basic conditions.[1] Minimize reaction time and maintain basic conditions during workup until after extraction. |
| Incomplete or Non-selective C-geranylation | If the geranyl group is introduced prior to the condensation, ensure the reaction conditions for geranylation are optimized to yield the desired regioisomer. Purification at this stage is critical. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Oily Byproducts | Oily impurities can hinder crystallization. Attempt to remove these by washing the crude product with a non-polar solvent like hexane. |
| Co-elution of Impurities during Chromatography | Optimize the chromatographic conditions. A gradient elution with a solvent system like hexane/ethyl acetate on silica gel is often effective. Consider using a different stationary phase if co-elution persists. |
| Product is an Oil or Gummy Solid | If the product does not crystallize, it may be due to residual solvent or minor impurities. Try dissolving the product in a minimal amount of a good solvent and precipitating it by adding a poor solvent. |
Experimental Protocols
General Protocol for the Synthesis of a Phloroglucinol-derived Chalcone
This protocol is a representative example based on the synthesis of related polyhydroxy chalcones.[3]
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Protection of Phloroglucinol: If starting from phloroglucinol, it is typically first acylated to form a phloroacetophenone. The hydroxyl groups may then be protected, for example, as methoxy groups using dimethyl sulfate.
-
Claisen-Schmidt Condensation:
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To a solution of the protected phloroacetophenone derivative (1 equivalent) and the C-geranylated benzaldehyde derivative (1-1.2 equivalents) in ethanol, a solution of aqueous potassium hydroxide (e.g., 40-60%) is added dropwise at room temperature.
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The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl to precipitate the crude chalcone.
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The precipitate is filtered, washed with water, and dried.
-
-
Purification:
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The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
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Fractions containing the pure chalcone are combined and the solvent is removed under reduced pressure.
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The purified chalcone can be further recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
-
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: A flowchart outlining the troubleshooting process for the synthesis of this compound.
Signaling Pathway of Potential Side Reactions
Caption: Potential side reactions during the base-catalyzed synthesis of this compound.
References
Technical Support Center: Optimization of HPLC Parameters for Uvarigranol C Analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Uvarigranol C.
Recommended Initial HPLC Parameters
For initial method development for this compound analysis, a reversed-phase HPLC approach is recommended. The following table outlines suggested starting parameters.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a good starting point for the separation of a wide range of natural products with varying polarities. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The addition of formic acid can help to improve peak shape and ionization for mass spectrometry detection.[1] |
| Gradient Elution | 10-90% B over 20 minutes | A gradient elution is recommended to effectively separate compounds with a range of polarities often found in natural product extracts.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature helps to ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Detection Wavelength | 220 nm and 254 nm | These are common wavelengths for detecting chromophores present in many natural products. A photodiode array (PDA) detector is recommended to identify the optimal wavelength. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 10% Acetonitrile in Water). | Dissolving the sample in a solvent weaker than the mobile phase helps to prevent peak distortion.[3] |
Experimental Protocol for HPLC Method Optimization
This protocol outlines a systematic approach to optimize the initial HPLC parameters for the analysis of this compound.
Objective: To achieve a robust and reliable HPLC method with good resolution, symmetric peak shape, and appropriate retention time for this compound.
Materials:
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This compound standard
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HPLC grade water, acetonitrile, and methanol
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HPLC grade formic acid
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HPLC system with a PDA or UV detector
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C18 column (4.6 x 150 mm, 5 µm)
Methodology:
-
System Suitability:
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Prepare a standard solution of this compound (e.g., 1 mg/mL) in the initial mobile phase.
-
Inject the standard solution six times.
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Calculate the relative standard deviation (RSD) for the retention time and peak area. The RSD should be less than 2%.
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Determine the tailing factor and the number of theoretical plates for the this compound peak. Aim for a tailing factor between 0.8 and 1.5 and a high number of theoretical plates.[4]
-
-
Optimization of Mobile Phase Composition:
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Organic Solvent Selection: Perform comparative runs using acetonitrile and methanol as the organic modifier (Mobile Phase B). Select the solvent that provides better resolution and peak shape.
-
Gradient Optimization:
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Adjust the initial and final percentage of the organic solvent to ensure this compound elutes within a reasonable time and is well-separated from other components.
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Modify the gradient slope to improve the resolution of closely eluting peaks. A shallower gradient can increase resolution.[1]
-
-
pH Adjustment: If peak tailing is observed, especially for acidic or basic analytes, adjust the pH of the mobile phase by adding a buffer or a different acid (e.g., trifluoroacetic acid).[2] The mobile phase pH should ideally be at least 2 units away from the pKa of the analyte.
-
-
Optimization of Flow Rate and Column Temperature:
-
Flow Rate: Vary the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to observe its effect on resolution and analysis time. A lower flow rate can sometimes improve resolution but will increase the run time.[5]
-
Column Temperature: Evaluate the effect of different column temperatures (e.g., 25, 30, 35 °C) on retention time and selectivity. Higher temperatures can reduce viscosity and improve peak efficiency but may affect the stability of the analyte.
-
-
Method Validation (Abbreviated):
-
Once optimal parameters are established, perform a preliminary validation by assessing linearity (injecting a series of concentrations), precision (repeat injections), and accuracy (spike recovery).
-
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column contamination or void.- Inappropriate mobile phase pH. | - Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.- Use a different column (e.g., with end-capping).- Flush the column or replace it if a void is suspected.- Adjust the mobile phase pH. |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase.[3] | - Decrease the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase. |
| Split Peaks | - Partially blocked column frit.- Co-elution of an interfering compound.- Sample solvent incompatibility.[3] | - Reverse flush the column (if permissible).- Modify the mobile phase composition or gradient to improve resolution.- Inject the sample in the mobile phase. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system.[6] | - Degas the mobile phase.- Prepare fresh mobile phase and flush the system.- Check for loose fittings and tighten them.[6] |
| High Backpressure | - Blockage in the system (e.g., column, tubing, guard column).- High mobile phase viscosity.- Precipitated sample in the injector or column.[6] | - Replace the guard column or column frit.- Reverse flush the column.- Use a less viscous mobile phase or increase the column temperature.- Ensure the sample is fully dissolved in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right HPLC column for this compound analysis?
A1: A C18 column is a versatile and common choice for natural product analysis and serves as an excellent starting point. If this compound is highly polar, a column with a more polar stationary phase, such as a C8 or a phenyl-hexyl column, might provide better retention and selectivity. For very polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be considered.[7]
Q2: What should I do if this compound is not retained on the C18 column?
A2: If this compound elutes very early (at or near the void volume), it indicates low retention. You can increase retention by:
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Decreasing the initial percentage of the organic solvent in your gradient.
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Using a weaker organic solvent (e.g., methanol instead of acetonitrile).
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Switching to a more retentive stationary phase (e.g., a column with a higher carbon load).
Q3: How can I improve the resolution between the this compound peak and a closely eluting impurity?
A3: To improve resolution, you can:
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Optimize the mobile phase composition by trying different organic solvents or additives.[1]
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Make the gradient shallower around the elution time of your peaks of interest.[1]
-
Decrease the flow rate.
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Increase the column length or use a column with a smaller particle size for higher efficiency.
Q4: My this compound sample appears to be degrading during analysis. What can I do?
A4: Analyte stability can be a concern in HPLC.[8][9] To address potential degradation:
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Ensure the mobile phase pH is within the stable range for this compound.
-
Lower the column temperature.
-
Use freshly prepared samples and mobile phases.
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Minimize the time the sample spends in the autosampler.
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If the degradation is oxidative, consider adding an antioxidant to the sample or mobile phase, if compatible with your detection method.
Q5: What is the best way to prepare a crude plant extract containing this compound for HPLC analysis?
A5: Crude plant extracts are complex and require sample preparation to protect the HPLC column and improve data quality.[1] A common procedure is:
-
Perform a solid-phase extraction (SPE) to remove interfering compounds and concentrate this compound.
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After extraction, dissolve the sample in the initial mobile phase.
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Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.
Visualizations
Caption: Workflow for HPLC Method Development and Optimization.
Caption: Troubleshooting Guide for Common Peak Shape Problems.
References
- 1. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 2. iosrphr.org [iosrphr.org]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Newly Developed Porous Graphitic Carbon in U/HPLC [sigmaaldrich.com]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. scielo.br [scielo.br]
minimizing interference in Uvarigranol C bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Uvarigranol C. Our aim is to help you minimize interference and obtain reliable results in your bioassays.
Frequently Asked Questions (FAQs)
Q1: I am not observing any significant cytotoxic activity with this compound in my cancer cell line assays. Is this expected?
A1: Yes, this is an expected result. A study on polyoxygenated cyclohexenes isolated from the stems of Uvaria boniana, the plant source of this compound, found that the naturally occurring compounds were inactive in in vitro cytotoxicity tests against several human tumor cell lines[1]. Therefore, a lack of significant cytotoxic effect is consistent with existing literature.
Q2: If this compound is inactive, why might I be seeing some minor fluctuations or inconsistent results in my bioassays?
A2: Inconsistent or low-level signals in the absence of true bioactivity can arise from several sources of experimental interference. These can be broadly categorized as compound-related effects and assay-specific issues. It is crucial to differentiate between a true biological response and an artifact.
Q3: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that tend to show activity in a wide range of bioassays through non-specific mechanisms, leading to false-positive results. While there is no specific literature classifying this compound as a PAIN, its chemical structure as a polyoxygenated cyclohexene does not immediately suggest common PAIN motifs. However, it is always good practice to be aware of potential non-specific interactions.
Q4: My this compound sample is colored. Could this interfere with my colorimetric assay (e.g., MTT, XTT)?
A4: Yes, colored compounds can significantly interfere with colorimetric assays. The color of the compound can add to the absorbance reading, leading to an overestimation or underestimation of cell viability. It is essential to run a "compound only" control (a well with media and this compound but no cells) to measure its intrinsic absorbance at the assay wavelength. This background absorbance should be subtracted from the readings of your experimental wells.
Q5: I am using a fluorescence-based assay. What are the potential sources of interference?
A5: With fluorescence-based assays, interference can arise from the intrinsic fluorescence of this compound (autofluorescence) or from quenching of the fluorescent signal. To mitigate this, you should measure the fluorescence of a "compound only" control and subtract this background from your experimental wells.
Troubleshooting Guides
Issue 1: High Background Signal in Colorimetric Assays (e.g., MTT)
| Potential Cause | Troubleshooting Step |
| Compound Color | Run a "compound only" control (media + this compound, no cells) and subtract the absorbance from all wells. |
| Compound Precipitation | Visually inspect the wells under a microscope for any precipitate. Improve solubility by optimizing the solvent concentration (e.g., DMSO) and ensuring it is well-mixed in the media. Run a solubility test beforehand. |
| Direct Reduction of Assay Reagent | In a cell-free system (media only), add this compound and the assay reagent (e.g., MTT) to see if the compound directly reduces the reagent. If so, consider using a different viability assay (e.g., CellTiter-Glo®, which measures ATP). |
Issue 2: Inconsistent or Variable Results Across Replicates
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge Effects | Avoid using the outer wells of the plate as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Instability | Prepare fresh stock solutions of this compound. If using frozen stocks, minimize freeze-thaw cycles by preparing single-use aliquots. This compound is soluble in DMSO and should be stored at -20°C for short-term and -80°C for long-term storage. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique across all wells. |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method to assess cell viability.
Materials:
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This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
While this compound itself has been reported as inactive, a key finding from the literature is the potential for its derivatives to possess cytotoxic activity. The study by Pan et al. (1998) demonstrated this, although specific IC50 values for this compound were not provided due to its inactivity. The activity of a derivative, compound 2a, was highlighted.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound & other natural isolates | Various human tumor cell lines | Inactive |
| Derivative 2a | KB | < 1 |
| Derivative 2a | Bel7402 | < 1 |
| Derivative 2a | HCT-8 | < 0.1 |
| Data from Pan et al., Yao Xue Xue Bao, 1998;33(4):275-81.[1] |
Visualizations
Logical Workflow for Troubleshooting Bioassay Interference
This diagram outlines a systematic approach to identifying the source of interference in your this compound bioassays.
Caption: A flowchart to systematically identify and address potential sources of interference in this compound bioassays.
Potential Signaling Pathways Modulated by Bioactive Natural Products
While this compound is reported as inactive, its derivatives or other bioactive natural products often exert their effects by modulating key cellular signaling pathways. This diagram illustrates common pathways implicated in cancer cell survival and proliferation that are frequent targets of natural products.
Caption: Overview of key signaling pathways often modulated by bioactive natural products in cancer cells.
References
Technical Support Center: Scaling Up Uvarigranol C Synthesis
Welcome to the technical support center for the synthesis of Uvarigranol C and its analogues. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this intricate chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound and its analogues.
Problem 1: Low Yield in the Aldol Condensation Step
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the base (e.g., LDA, NaHMDS) is freshly prepared or titrated. Use a non-protic solvent that has been rigorously dried. |
| Retro-Aldol Reaction | Perform the reaction at lower temperatures. Quench the reaction mixture promptly once the reaction is complete. |
| Side Reactions | Control the addition rate of the electrophile to the enolate solution. Use a less sterically hindered base if applicable. |
| Purification Losses | Optimize the chromatography conditions (e.g., column packing, solvent system). Consider crystallization as an alternative purification method if feasible. |
Problem 2: Poor Diastereoselectivity in the Grignard Reaction
| Possible Cause | Recommended Solution |
| Inadequate Chelation Control | Use a chelating agent (e.g., MgBr₂·OEt₂) to favor the formation of a specific diastereomer. |
| Reaction Temperature | Run the reaction at a lower temperature to enhance selectivity. |
| Grignard Reagent Quality | Use freshly prepared or titrated Grignard reagent. Ensure the reaction is performed under strictly anhydrous conditions. |
| Solvent Effects | Investigate the use of different ethereal solvents (e.g., THF, 2-MeTHF) which can influence stereoselectivity. |
Problem 3: Inefficient Ring-Closing Metathesis (RCM)
| Possible Cause | Recommended Solution |
| Catalyst Decomposition | Use a more robust second-generation Grubbs or Hoveyda-Grubbs catalyst. Ensure all solvents and reagents are thoroughly degassed to remove oxygen. |
| Low Catalyst Activity | Increase the catalyst loading. Perform the reaction at a higher temperature, but monitor for product decomposition. |
| Substrate Aggregation | Run the reaction at high dilution to favor intramolecular cyclization over intermolecular oligomerization. |
| Product Inhibition | If the product olefin coordinates to the catalyst, consider using a catalyst scavenger to regenerate the active catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound?
A1: The primary challenges include:
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Multi-step Synthesis: Long synthetic sequences can lead to low overall yields.
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Stereochemical Control: Maintaining high diastereoselectivity across multiple stereocenters on a large scale can be difficult.
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Reagent Cost and Availability: Some reagents, particularly transition metal catalysts for RCM, can be expensive for large-scale production.
-
Purification: Chromatographic purifications are often not scalable. Developing robust crystallization or extraction protocols is crucial.
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Process Safety: Exothermic reactions, such as Grignard additions, require careful thermal management on a larger scale.
Q2: How can I improve the overall yield of the multi-step synthesis?
A2: To improve the overall yield, focus on optimizing each step to achieve the highest possible yield and purity. Consider process intensification techniques such as telescoping reactions (combining multiple steps without isolating intermediates). A convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then combined, can also improve the overall efficiency compared to a linear approach.
Q3: Are there any alternatives to Ring-Closing Metathesis (RCM) for the key cyclization step?
A3: While RCM is a powerful tool, other cyclization methods could be explored depending on the specific substrate. These might include intramolecular Heck reactions, aldol condensations, or radical cyclizations. However, each of these alternatives would require significant re-engineering of the synthetic route.
Experimental Protocols
The following are representative protocols for the key reaction types involved in the synthesis of this compound analogues. These should be adapted and optimized for your specific substrate and scale.
Table 1: Key Reaction Protocols
| Experiment | Methodology |
| Aldol Condensation | To a solution of the ketone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add a solution of LDA (1.1 eq) in THF dropwise. Stir the mixture for 1 h at -78 °C. Add a solution of the aldehyde (1.2 eq) in THF dropwise. Stir for 2 h at -78 °C. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography. |
| Grignard Reaction | To a solution of the aldehyde (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add the Grignard reagent (1.5 eq) in THF dropwise. Stir the mixture at -78 °C for 3 h. Allow the reaction to warm to 0 °C and stir for an additional 1 h. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography. |
| Ring-Closing Metathesis | To a solution of the diene (1.0 eq) in degassed dichloromethane (0.01 M) under an argon atmosphere, add the Grubbs second-generation catalyst (0.05 eq). Heat the mixture to reflux for 4 h. Cool the reaction to room temperature and concentrate in vacuo. Purify the crude product by flash column chromatography. |
Visualizations
Synthetic Pathway Overview
Caption: A simplified overview of the synthetic strategy towards Uvarigranol analogues.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Key Reaction Relationships
Caption: The relationship between the key reactions in the synthesis.
resolving co-elution problems in Uvarigranol C purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems during the purification of Uvarigranol C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a polyoxygenated cyclohexene, a class of natural products isolated from plants of the Uvaria genus. Its purification can be challenging due to its complex structure and the presence of numerous structurally similar analogues and other secondary metabolites in the plant extract. These related compounds often possess similar physicochemical properties, leading to co-elution during chromatographic separation.
Q2: What are the most common compounds that co-elute with this compound?
During the purification of this compound from Uvaria species extracts, co-elution is frequently observed with other polyoxygenated cyclohexene derivatives that share a similar core structure and polarity. Based on co-isolation studies, potential co-eluents include:
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Uvarigranol A, B, and E: These are structural analogues of this compound, often differing only in the position or type of ester groups.
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Zeylenol and its derivatives: These compounds share the same polyoxygenated cyclohexene skeleton.
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Ferrudiol: Another closely related polyoxygenated cyclohexene.
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Grandifloracin: A dimeric natural product that may have similar chromatographic behavior.
The structural similarities and comparable polarities of these compounds make their separation a significant challenge.
Q3: What are the initial steps to diagnose a co-elution problem?
If you suspect co-elution, the first step is to confirm it. Techniques to diagnose overlapping peaks include:
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Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of more than one compound.
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Diode Array Detector (DAD) Analysis: A DAD can be used to check for peak purity. If the UV-Vis spectra are not consistent across the entire peak, it suggests co-elution.
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Mass Spectrometry (MS) Analysis: Coupling your chromatography system to a mass spectrometer is a highly effective way to detect co-eluting compounds by identifying different mass-to-charge ratios (m/z) across a single chromatographic peak.
Troubleshooting Guide for Co-elution Problems
This guide provides a systematic approach to resolving co-elution issues during this compound purification.
Problem: Poor resolution between this compound and a known co-eluting analogue (e.g., Uvarigranol A or E).
Solution 1: Optimize the Mobile Phase in Reversed-Phase HPLC (RP-HPLC)
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Modify the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different selectivities of these solvents can alter the retention times of closely related compounds.
-
Adjust the Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity. Although this compound is not strongly ionizable, this can be effective if co-eluting impurities are. Use a buffer to maintain a stable pH.
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Fine-tune the Gradient: A shallower gradient at the elution time of this compound can improve separation. If an isocratic method is used, a small adjustment in the solvent ratio can enhance resolution.
Solution 2: Change the Stationary Phase
If optimizing the mobile phase is insufficient, changing the column chemistry can provide the necessary selectivity.
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Phenyl-Hexyl or PFP Stationary Phases: These phases offer different retention mechanisms compared to standard C18 columns, particularly for compounds with aromatic rings, which may help resolve this compound from its benzoylated analogues.
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Superficially Porous Particles (SPP) or Fused-Core® Columns: These columns provide higher efficiency and can lead to better resolution of closely eluting peaks.
Problem: this compound co-elutes with a compound of a different chemical class (e.g., a flavonoid or a lignan).
Solution: Employ Orthogonal Separation Techniques
Orthogonal separation techniques exploit different separation mechanisms.
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Multi-dimensional Chromatography: A powerful approach is to use two-dimensional (2D) HPLC. The fraction containing the co-eluting peaks from the first dimension (e.g., RP-HPLC) is collected and injected onto a second column with a different stationary phase (e.g., a normal-phase or a different type of reversed-phase column).
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Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus eliminating irreversible adsorption. It is particularly effective for separating complex natural product mixtures and can be an excellent alternative when traditional column chromatography fails. A suitable biphasic solvent system can be selected to achieve separation based on the differential partitioning of the co-eluting compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Co-eluents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Predicted pKa |
| This compound | C23H24O7 | 412.43 | Soluble in DMSO | 12.20 ± 0.70 |
| Uvarigranol A | C23H24O8 | 428.43 | Likely soluble in DMSO, Methanol | - |
| Uvarigranol B | C23H22O8 | 426.41 | Likely soluble in DMSO, Methanol | - |
| Uvarigranol E | C23H22O8 | 426.41 | Likely soluble in DMSO, Methanol | - |
| Zeylenol | C21H20O6 | 368.38 | Soluble in Chloroform, Methanol | - |
| Ferrudiol | C21H22O7 | 386.40 | Likely soluble in polar organic solvents | - |
| Grandifloracin | C28H24O8 | 488.49 | Likely soluble in polar organic solvents | - |
Experimental Protocols
Protocol 1: Multi-Step Purification of this compound from Uvaria species
This protocol is a general guideline based on methods reported for the isolation of polyoxygenated cyclohexenes. Optimization will be required for specific extracts.
1. Extraction: a. Air-dry and powder the plant material (e.g., stems or leaves of Uvaria grandiflora). b. Macerate the powdered material with ethyl acetate (EtOAc) at room temperature (3 x 24 hours). c. Combine the extracts and concentrate under reduced pressure to obtain the crude EtOAc extract.
2. Initial Fractionation by Silica Gel Column Chromatography: a. Subject the crude EtOAc extract to silica gel column chromatography. b. Elute with a stepwise gradient of hexane and EtOAc (e.g., starting from 100% hexane and gradually increasing the polarity to 100% EtOAc). c. Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
3. Size-Exclusion Chromatography: a. Further purify the fractions containing this compound and its analogues using a Sephadex LH-20 column. b. Elute with 100% methanol. This step helps to remove high molecular weight impurities and some pigments.
4. Preparative Reversed-Phase HPLC (RP-HPLC): a. The final purification is typically achieved by preparative RP-HPLC on a C18 column. b. A common mobile phase is a gradient of acetonitrile (ACN) in water. For example, a linear gradient from 70% ACN in water to 100% ACN over 30 minutes. c. Monitor the elution at a suitable wavelength (e.g., 230 nm) and collect the peak corresponding to this compound. d. Assess the purity of the collected fraction by analytical HPLC-DAD and LC-MS.
Mandatory Visualizations
Troubleshooting Workflow for Co-elution
Addressing Poor Reproducibility in Cytotoxicity Data: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in obtaining reproducible cytotoxicity data, with a general focus on natural product screening.
Disclaimer: As of our latest update, there is a notable lack of publicly available scientific literature detailing the specific cytotoxic properties, IC50 values, or mechanism of action of Uvarigranol C. Therefore, the guidance provided herein is based on established best practices for in vitro cytotoxicity testing of natural products in general. Researchers working with this compound are advised to consider these recommendations as a starting point for developing a robust and reproducible assay protocol.
Frequently Asked Questions (FAQs)
Q1: My blank wells (media only) have high absorbance readings in my MTT assay. What could be the cause?
High absorbance in blank wells can be due to several factors:
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Contaminated Media: The cell culture medium may be contaminated with bacteria or yeast, which can reduce the MTT reagent.[1][2] Visually inspect the medium for any signs of contamination and discard if any are present.
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Reagent Contamination: The MTT reagent itself could be contaminated with a reducing agent.[1] It is recommended to discard the current reagent and use a fresh, sterile stock.
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Phenol Red Interference: Some formulations of cell culture media contain phenol red, which can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.
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Light Exposure: Excessive exposure of the MTT reagent to light can cause it to degrade and result in higher background readings.[1][2] Always store and handle the MTT reagent in the dark.
Q2: I am observing a high degree of variability between replicate wells treated with my natural product extract. What are the likely sources of this variability?
High variability between replicates is a common issue in cytotoxicity assays and can stem from:
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Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[3] Ensure a homogenous single-cell suspension before seeding and be precise with pipetting.
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Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in compound concentration and cell growth.[4] It is advisable to not use the outer wells for experimental data or to fill them with sterile PBS to minimize evaporation.
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Compound Precipitation: Natural product extracts can sometimes be poorly soluble in aqueous media, leading to precipitation and uneven distribution in the wells. Visually inspect the wells for any signs of precipitation. Consider using a different solvent or a lower concentration.
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Incomplete Solubilization of Formazan: The formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance.[1] Ensure the solubilization agent is added to all wells and that they are mixed thoroughly.
Q3: My positive control is not showing the expected level of cytotoxicity. What should I check?
A weak response from the positive control can indicate several problems:
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Sub-optimal Positive Control Concentration: The concentration of the positive control may be too low to induce significant cell death within the experimental timeframe. It is important to run a dose-response curve for your positive control to determine the optimal concentration.
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Cell Line Resistance: The cell line you are using may have developed resistance to the positive control agent.
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Reagent Degradation: The positive control compound may have degraded over time. Use a fresh stock of the positive control.
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Incorrect Incubation Time: The incubation time may not be sufficient for the positive control to exert its cytotoxic effects.
Troubleshooting Guides
Problem: Inconsistent IC50 values for a natural product extract across experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Maintain a consistent and low cell passage number for all experiments. High passage numbers can lead to genetic drift and altered sensitivity to compounds. |
| Serum Variability | Use the same batch of fetal bovine serum (FBS) for a set of experiments. Different lots of FBS can have varying compositions of growth factors, which can influence cell growth and drug sensitivity.[4] |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for compound treatment and reagent additions in all experiments.[4] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells.[5] Run a solvent control to confirm it does not affect cell viability. |
| Extract Preparation | Prepare fresh dilutions of the natural product extract for each experiment from a well-characterized stock solution to avoid degradation. |
Problem: Low signal-to-noise ratio in the cytotoxicity assay.
| Potential Cause | Troubleshooting Steps |
| Low Cell Seeding Density | Optimize the cell seeding density to ensure a robust signal. The absorbance of the untreated control should be within the linear range of the assay (typically 0.75-1.25 for MTT).[1][2] |
| Short Incubation Time with MTT | Increase the incubation time with the MTT reagent to allow for sufficient formazan crystal formation.[1] The optimal time can vary between cell lines. |
| Metabolic State of Cells | Ensure cells are in the logarithmic growth phase when the assay is performed, as this is when they are most metabolically active.[5] |
| Assay Choice | Consider if the chosen assay is the most appropriate for the expected mechanism of action. For example, if the compound induces apoptosis, an assay that measures caspase activity might be more sensitive than a metabolic assay like MTT. |
Experimental Protocols
MTT Cell Viability Assay Protocol
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Cell Seeding:
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Harvest cells in their logarithmic growth phase.
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Perform a cell count and determine the optimal seeding density for your cell line in a 96-well plate. This should be determined empirically to ensure the cells are not confluent at the end of the experiment.
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Seed the cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
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Compound Treatment:
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Prepare serial dilutions of the natural product extract in cell culture medium.
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Remove the old medium from the wells and add the medium containing the different concentrations of the extract.
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Include untreated control wells (cells with medium only) and solvent control wells (cells with medium containing the same concentration of the solvent used to dissolve the extract).
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
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MTT Addition and Incubation:
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After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
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After the incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
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Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
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Mix thoroughly on a plate shaker to ensure all formazan crystals are dissolved.
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-
Absorbance Reading:
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Read the absorbance at 570 nm using a microplate reader.
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Data Presentation
Table 1: Example of this compound Cytotoxicity Data (Hypothetical)
| Concentration (µg/mL) | % Cell Viability (Experiment 1) | % Cell Viability (Experiment 2) | % Cell Viability (Experiment 3) | Average % Viability | Standard Deviation |
| 0 (Control) | 100 | 100 | 100 | 100 | 0 |
| 1 | 95.2 | 98.1 | 96.5 | 96.6 | 1.45 |
| 5 | 82.3 | 88.9 | 85.1 | 85.4 | 3.31 |
| 10 | 65.7 | 72.4 | 68.9 | 69.0 | 3.35 |
| 25 | 48.1 | 55.6 | 51.3 | 51.7 | 3.78 |
| 50 | 22.5 | 29.8 | 25.4 | 25.9 | 3.68 |
| 100 | 8.9 | 12.3 | 10.1 | 10.4 | 1.71 |
Visualizations
References
- 1. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacobus.usc.gal [iacobus.usc.gal]
- 4. Inhibition by vitamin C of apoptosis induced by N-nitrosamines in HepG2 and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Uvarigranol C
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of key performance characteristics for analytical methods applicable to the quantification of Uvarigranol C, a polyoxygenated cyclohexene with potential therapeutic properties. While specific validated methods for this compound are not extensively published, this guide draws upon established methodologies for structurally related acetogenins, offering a practical framework for researchers.
Performance Comparison of Analytical Methods
The following tables summarize typical performance data for High-Performance Liquid Chromatography (HPLC) methods used for the analysis of acetogenins, the class of compounds to which this compound belongs. These methods commonly utilize a C18 reversed-phase column with UV detection.
Table 1: Chromatographic Conditions and Linearity
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water (90:10) | Acetonitrile:Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 210 nm |
| Linearity Range | 2.3 - 13.8 µg | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
Table 2: Accuracy, Precision, and Detection Limits
| Parameter | Method A | Method B |
| Accuracy (Recovery) | 95.16% - 105.01%[1][2] | 97.8% - 101.1% |
| Precision (RSD %) | ||
| - Intra-day | 0.99% - 2.56%[1][2] | < 2.0% |
| - Inter-day | 1.93% - 3.65%[1][2] | < 3.5% |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
Experimental Protocols
Below is a generalized protocol for the analysis of this compound or related acetogenins by HPLC, based on common practices in the field.
High-Performance Liquid Chromatography (HPLC) Method for Acetogenins
1. Instrumentation:
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HPLC system with a UV-Vis detector.
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Materials:
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid (analytical grade)
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Reference standard of the analyte (e.g., this compound or a related acetogenin).
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of Methanol and Water (e.g., 90:10 v/v) or a gradient elution using Acetonitrile and Water with 0.1% phosphoric acid.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 210-220 nm, selected based on the UV absorption maximum of the analyte.[3][4]
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Injection Volume: 10-20 µL.
4. Standard and Sample Preparation:
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Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration.
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Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the samples.
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Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent and procedure. The final extract may need to be filtered through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of the analyte standard, a blank sample, and a spiked sample.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the peak areas of the calibration standards.
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Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
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Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of an analytical method, providing a clear visual representation of the logical flow.
References
- 1. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of annonaceous acetogenins in annonaceae plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: Doxorubicin vs. Uvarigranol C
A comprehensive comparison of the cytotoxic profiles of the well-established chemotherapeutic agent doxorubicin and the natural compound Uvarigranol C is currently not feasible due to a lack of available scientific data on the cytotoxic effects of this compound.
Extensive searches of scientific literature and chemical databases did not yield any studies detailing the in vitro or in vivo cytotoxic activity of this compound against any cancer cell lines. This compound is identified as a polyoxygenated cyclohexene isolated from the stems of Uvaria boniana[1]. However, its biological activities, particularly its potential as a cytotoxic agent, remain uncharacterized in publicly accessible research.
In contrast, doxorubicin is a widely studied and clinically utilized anthracycline antibiotic with a well-documented cytotoxic profile. This guide provides a detailed overview of the cytotoxic properties of doxorubicin, which can serve as a benchmark for the future evaluation of novel compounds like this compound.
Doxorubicin: A Profile in Cytotoxicity
Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias. Its potent anti-cancer effects stem from a multi-faceted mechanism of action that ultimately leads to cancer cell death.
Mechanism of Action
Doxorubicin exerts its cytotoxic effects primarily through two established mechanisms:
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DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription. Furthermore, doxorubicin inhibits the enzyme topoisomerase II, which is crucial for relieving the torsional stress in DNA during replication. By stabilizing the complex between topoisomerase II and DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent activation of apoptotic pathways.
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Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals, such as superoxide and hydrogen peroxide. This surge in ROS induces significant oxidative stress within the cancer cells, causing damage to cellular components including lipids, proteins, and DNA. This oxidative damage further contributes to the induction of apoptosis and cell death.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a cytotoxic compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The IC50 values for doxorubicin vary depending on the cancer cell line and the duration of exposure.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | ~0.05 - 2.0 | 24 - 72 |
| MDA-MB-231 | Breast Cancer | ~0.1 - 1.0 | 24 - 72 |
| A549 | Lung Cancer | ~0.1 - 0.5 | 48 - 72 |
| HeLa | Cervical Cancer | ~0.02 - 0.2 | 48 - 72 |
| HepG2 | Liver Cancer | ~0.1 - 1.0 | 48 - 72 |
Note: These values are approximate and can vary between different studies and experimental conditions.
Experimental Protocols
The cytotoxic effects of doxorubicin are typically evaluated using a variety of in vitro assays. A common and well-established method is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
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Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., doxorubicin) and a vehicle control (e.g., DMSO).
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Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.
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MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.
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Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
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Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Doxorubicin's Impact
Doxorubicin's Signaling Pathway to Apoptosis
References
Scarcity of a Structure-Activity Relationship for Uvarigranol Analogues
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the structure-activity relationships (SAR) of uvarigranol analogues. Despite the interest in natural products and their derivatives for drug discovery, research on the specific biological activities of uvarigranol and its synthetic or semi-synthetic analogues remains limited.
At present, there is a notable absence of published studies detailing the systematic modification of the uvarigranol scaffold and the corresponding effects on biological activity. While the synthesis of certain uvarigranol analogues, such as (+)-uvarigranol E and (+)-uvarigranol F, has been documented, these reports primarily focus on the chemical synthesis and structural elucidation rather than a thorough investigation of their biological effects.
Consequently, the quantitative data required for a comparative analysis, including metrics such as IC50 or EC50 values from various biological assays, is not available. This lack of data prevents the construction of a detailed comparison guide that would meet the needs of researchers, scientists, and drug development professionals. Furthermore, without biological activity data, there are no established signaling pathways or experimental workflows associated with uvarigranol analogues to visualize.
The absence of this critical information makes it impossible to fulfill the request for a detailed comparison guide, including data tables, experimental protocols, and visualizations of signaling pathways. The scientific community awaits further research into the biological properties of uvarigranol and its derivatives to enable a future exploration of their structure-activity relationships.
A Comparative Analysis of Uvarigranol C and Uvarigranol B Bioactivity: A Literature Review
A direct comparative analysis of the bioactivity between Uvarigranol C and Uvarigranol B is not currently possible due to a lack of available scientific literature. Extensive searches of scholarly databases have not yielded any studies that directly compare the biological activities of these two compounds or provide sufficient individual data to facilitate an indirect comparison.
While research has been conducted on various compounds isolated from the Uvaria genus, specific data on this compound's bioactivity remains elusive. Initial phytochemical screenings have identified Uvarigranol B as a polyoxygenated cyclohexene isolated from the roots of Uvaria grandiflora, alongside Uvarigranol A and zeylenol. However, the biological activities of Uvarigranol B were not detailed in the available abstracts.
Further investigation into related compounds has revealed that zeylenol, another constituent of Uvaria grandiflora, exhibits anti-inflammatory and anticancer properties. Specifically, it has shown cytotoxic effects against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines. While this provides context for the potential bioactivities of compounds from this genus, it does not offer specific comparative data for this compound and Uvarigranol B.
The absence of published data on the bioactivity of this compound, and the limited information on Uvarigranol B's specific biological effects, precludes the creation of a detailed comparison guide as requested. Consequently, the generation of data tables, experimental protocols, and signaling pathway diagrams is not feasible at this time.
Researchers, scientists, and drug development professionals interested in the bioactivity of these specific compounds are encouraged to conduct primary research to elucidate their individual properties and potential for comparative analysis. Future studies would be necessary to isolate or synthesize sufficient quantities of this compound and Uvarigranol B for comprehensive biological screening. Such research would be invaluable in determining their potential as therapeutic agents and understanding their mechanisms of action.
Navigating the Analytical Challenge: A Comparative Guide to Uvarigranol C Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of complex natural products is a critical step in understanding their therapeutic potential. Uvarigranol C, a chalcone trimer with noteworthy biological activities, presents a significant analytical challenge due to its complex structure and the lack of standardized quantification methods. This guide provides a comparative overview of established analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—that can be adapted and validated for the quantification of this compound and other complex polyphenolic compounds.
While direct cross-validation studies for this compound quantification are not publicly available, this guide leverages established methodologies for the analysis of structurally related polyphenols and chalcones to provide a framework for method development and validation. The principles and experimental protocols outlined here serve as a robust starting point for any laboratory aiming to quantify this promising compound.
Comparative Analysis of Quantification Methods
The choice of an analytical method for a complex molecule like this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance parameters for HPLC-UV and LC-MS/MS in the context of quantifying complex polyphenols. These are representative values and would need to be established for a specific this compound-validated method.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ng range (e.g., 10-50 ng/mL) | pg to low ng range (e.g., 0.1-5 ng/mL) |
| Limit of Quantification (LOQ) | ng range (e.g., 50-100 ng/mL) | pg to low ng range (e.g., 0.5-10 ng/mL) |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Selectivity | Moderate; susceptible to co-eluting interferences. | High; based on specific mass-to-charge transitions. |
| Matrix Effect | Generally low. | Can be significant; often requires internal standards. |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and data analysis. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of quantification assays. Below are generalized protocols for HPLC-UV and LC-MS/MS analysis of complex polyphenols, which can be adapted for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore, such as the chalcone moieties in this compound.
a. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase or a solvent matching the sample matrix.
-
Sample Preparation: The extraction of this compound from a biological or plant matrix may involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of polyphenols.
-
Mobile Phase: A gradient elution is typically employed to achieve good separation of complex mixtures. A common mobile phase consists of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with the same acidic modifier.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
UV Detection: The detection wavelength should be set at the maximum absorbance of the chalcone chromophore (typically in the range of 280-370 nm).
c. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying trace amounts of compounds in complex biological matrices.
a. Standard and Sample Preparation:
-
Preparation of standard and sample solutions follows a similar procedure to that for HPLC-UV.
-
An internal standard (ideally a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in extraction recovery and instrument response.
b. LC-MS/MS Conditions:
-
Liquid Chromatography: Similar LC conditions as described for HPLC-UV can be used, often with ultra-high-performance liquid chromatography (UHPLC) for faster analysis and better resolution.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polyphenols, typically in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻ for this compound) and one or more specific product ions generated by collision-induced dissociation (CID).
-
Optimization: The ESI and MRM parameters (e.g., capillary voltage, cone voltage, collision energy) must be optimized for this compound to achieve maximum sensitivity.
-
c. Method Validation: In addition to the validation parameters for HPLC-UV, an LC-MS/MS method validation must also thoroughly assess matrix effects and extraction recovery.
Visualizing the Workflow and Method Comparison
To aid in understanding the processes involved, the following diagrams illustrate the general workflow for cross-validating analytical methods and the logical relationship in selecting a suitable method.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Decision Matrix for Analytical Method Selection.
Confirming the Absolute Configuration of Benzofuranoid Neolignans: A Comparative Guide
Introduction
Determining the absolute configuration of complex chiral molecules is a critical step in natural product chemistry and drug development. The precise three-dimensional arrangement of atoms can profoundly influence a molecule's biological activity. This guide provides a comparative overview of two powerful methodologies for confirming the absolute configuration of benzofuranoid neolignans, using (+)-Uvarigranol E as a case study, due to the limited specific data available for Uvarigranol C. The principles and techniques discussed are broadly applicable to this compound and other related natural products.
The two primary methods compared are:
-
Stereoselective Total Synthesis: A definitive but often resource-intensive method that establishes the absolute configuration by synthesizing the target molecule from a starting material of known stereochemistry.
-
Chiroptical Spectroscopy coupled with Computational Chemistry: A powerful, non-destructive alternative that compares experimentally measured chiroptical data (e.g., Electronic Circular Dichroism) with quantum chemical calculations.
Method 1: Stereoselective Total Synthesis
The absolute configuration of (+)-Uvarigranol E has been unequivocally established through its stereoselective total synthesis. This approach relies on the use of a chiral starting material with a known absolute configuration, and a series of stereocontrolled reactions to build the target molecule. By correlating the stereochemistry of the final product to the starting material, the absolute configuration is confirmed.
A key strategy for the synthesis of (+)-Uvarigranol E involves starting from D-mannose, a readily available carbohydrate with a well-defined stereochemistry[1]. The synthesis proceeds through a series of key transformations that control the stereochemical outcome at each newly formed chiral center.
Experimental Protocol: Key Synthetic Steps for (+)-Uvarigranol E
The following table summarizes the critical stereochemistry-defining steps in a representative synthesis of (+)-Uvarigranol E from a D-mannose-derived intermediate.
| Step | Transformation | Reagents and Conditions | Stereochemical Outcome |
| 1 | Mixed Aldol Condensation | Aldehyde, Ketone, Base | Diastereoselective formation of a new C-C bond, with stereochemistry controlled by the existing chiral centers. |
| 2 | Grignard Reaction | Organomagnesium Halide | Nucleophilic addition to a carbonyl group, creating a new stereocenter. |
| 3 | Ring-Closing Metathesis | Grubbs' Catalyst | Formation of a cyclic structure with defined stereochemistry. |
Logical Workflow for Stereoselective Synthesis
Caption: Workflow for absolute configuration confirmation via stereoselective synthesis.
Method 2: Chiroptical Spectroscopy and Computational Chemistry
An increasingly prevalent alternative to total synthesis for determining absolute configuration is the combination of chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), with quantum chemical calculations[2]. This method involves measuring the differential absorption of left and right circularly polarized light by the chiral molecule and comparing this experimental spectrum to spectra calculated for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.
Experimental and Computational Protocol for ECD Analysis
The general workflow for this method is as follows:
-
Sample Preparation and ECD Measurement: The purified natural product is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and its ECD spectrum is recorded on a CD spectrometer.
-
Conformational Search: A computational search for all low-energy conformers of the possible stereoisomers is performed using molecular mechanics (MM) and/or density functional theory (DFT).
-
Geometry Optimization and Energy Calculation: The identified conformers are then optimized at a higher level of theory (e.g., DFT with a suitable basis set) to obtain their relative energies.
-
ECD Spectrum Calculation: The ECD spectra for each conformer are calculated using time-dependent DFT (TD-DFT).
-
Boltzmann Averaging: The calculated ECD spectra of the individual conformers are weighted according to their Boltzmann population and summed to generate the final theoretical ECD spectrum for each stereoisomer.
-
Comparison and Assignment: The experimental ECD spectrum is compared to the calculated spectra of the possible stereoisomers. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration.
Data Presentation: Comparison of Experimental and Calculated Data
| Parameter | Experimental Data | Calculated Data (for assumed isomer) | Calculated Data (for enantiomer) |
| ECD Cotton Effects (λ, nm) | +230, -255, +280 | +232, -258, +283 | -232, +258, -283 |
| Optical Rotation ([α]D) | +X° | +Y° | -Y° |
Note: The data in this table is hypothetical and for illustrative purposes only.
Logical Workflow for ECD-Based Configuration Assignment
Caption: Workflow for absolute configuration assignment using ECD spectroscopy and computational chemistry.
Comparison of Methods
| Feature | Stereoselective Total Synthesis | Chiroptical Spectroscopy with Computation |
| Definitiveness | Unambiguous and definitive. | Highly reliable, but relies on the accuracy of the computational methods. |
| Resource Intensity | High (time, labor, materials). | Moderate (requires specialized software and computational resources). |
| Sample Requirement | Requires successful synthesis, which can be challenging. | Requires a small amount of pure sample. |
| Applicability | Applicable to any synthesizable molecule. | Applicable to molecules with suitable chromophores for chiroptical measurements. |
| Confirmation | Confirmed by comparing the spectroscopic data of the synthetic and natural samples. | Confirmed by the goodness of fit between experimental and calculated spectra. |
Both stereoselective total synthesis and chiroptical methods coupled with computational chemistry are powerful tools for the unambiguous determination of the absolute configuration of complex natural products like this compound and its analogues. While total synthesis provides a definitive proof of structure, the combination of ECD spectroscopy and computational analysis offers a rapid and reliable alternative that is often more practical, especially in the early stages of natural product research. The choice of method will depend on the specific research goals, available resources, and the chemical nature of the molecule under investigation. For this compound, a similar approach to that used for (+)-Uvarigranol E, likely involving a combination of spectroscopic analysis and potentially confirmed by synthesis, would be the standard for rigorously establishing its absolute configuration.
References
- 1. A divergent and stereoselective approach for the syntheses of (-)-zeylenol, (+)-6-O-benzoylzeylenol, (+)-uvarigranol E and (+)-uvarigranol F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the absolute configuration of two pairs of C-8 - C-9' linked neolignan enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Uvarigranol-Type Compounds from Uvaria Species: A Guide for Researchers
While a direct comparative analysis of Uvarigranol C from different Uvaria species is not feasible due to the current lack of available scientific literature on this specific compound, this guide provides a comprehensive comparison of its close analogues, (+)-Uvarigranol B and (-)-Uvarigranol E, isolated from various Uvaria species. This information is intended for researchers, scientists, and drug development professionals interested in the phytochemical diversity and therapeutic potential of this genus.
This guide synthesizes data on the isolation, spectroscopic characterization, and biological activities of these polyoxygenated cyclohexene derivatives, presenting the information in a structured format for easy comparison.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for (+)-Uvarigranol B and (-)-Uvarigranol E from different Uvaria species. It is important to note that direct comparison of yields can be influenced by various factors including the specific plant part used, collection time, and the extraction and isolation methodologies employed.
Table 1: Spectroscopic Data for (+)-Uvarigranol B from Different Uvaria Species
| Parameter | Uvaria rufa | Uvaria grandiflora | Uvaria cherrevensis |
| Molecular Formula | C₂₃H₂₂O₈ | C₂₃H₂₂O₈ | Not explicitly stated, but implied to be the same |
| HRESIMS (m/z) | 449.1212 [M+Na]⁺ | - | - |
| UV λₘₐₓ (nm) | 228 | - | - |
| IR νₘₐₓ (cm⁻¹) | 3439 (OH), 1717 (C=O) | - | - |
| Optical Rotation | +40.0 (c 0.04, MeOH) | -111.5 (c 0.13, MeOH) for (-)-Uvarigranol B | - |
| ¹H NMR | Data available and comparable to (-)-Uvarigranol B from U. grandiflora and U. rufa[1] | Data available[1] | Data available[1] |
| ¹³C NMR | Data available and comparable to (-)-Uvarigranol B from U. grandiflora and U. rufa[1] | Data available[1] | Data available[1] |
Note: The optical rotation for the compound isolated from Uvaria rufa has an opposite sign compared to that from Uvaria grandiflora, suggesting it is the enantiomer, (+)-Uvarigranol B. The original literature for U. grandiflora and U. cherrevensis reported the isolation of (-)-Uvarigranol B.
Table 2: Spectroscopic Data for (-)-Uvarigranol E from Different Uvaria Species
| Parameter | Uvaria rufa | Uvaria grandiflora | Uvaria dulcis |
| Molecular Formula | C₂₃H₂₂O₈ | C₂₃H₂₂O₈ | C₂₃H₂₂O₈ |
| HRESIMS (m/z) | 449.1212 [M+Na]⁺ | - | - |
| UV λₘₐₓ (nm) | 226, 273 | - | - |
| Optical Rotation | -17.0 (c 0.10, MeOH) | +23.1 (c 0.05, MeOH) for (+)-Uvarigranol E | - |
| ¹H NMR | Data available and highly comparable to (+)-Uvarigranol E from U. grandiflora and U. dulcis[1] | Data available[1] | Data available[1] |
| ¹³C NMR | Data available and highly comparable to (+)-Uvarigranol E from U. grandiflora and U. dulcis[1] | Data available[1] | Data available[1] |
Note: The optical rotation for the compound isolated from Uvaria rufa has an opposite sign compared to that from Uvaria grandiflora, suggesting it is the enantiomer, (-)-Uvarigranol E. The original literature for U. grandiflora reported the isolation of (+)-Uvarigranol E.
Table 3: Biological Activities of Uvarigranol-Type Compounds from Uvaria rufa
| Compound | Activity | Cell Line/Assay | Results |
| (+)-Uvarigranol B | Cytotoxicity | HCT 116 (human colorectal carcinoma), 22Rv1 (human prostate carcinoma) | Inactive (IC₅₀ > 100 μM)[1] |
| (-)-Uvarigranol E | Cytotoxicity | HCT 116 (human colorectal carcinoma), 22Rv1 (human prostate carcinoma) | Inactive (IC₅₀ > 100 μM)[1] |
| (-)-Uvarigranol E | Anti-inflammatory | Inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 cells | Not explicitly stated for the pure compound, but the fraction containing it was evaluated.[1] |
Note: Comparative biological activity data for these specific compounds isolated from different Uvaria species is limited in the currently available literature.
Experimental Protocols
A detailed methodology for the isolation and characterization of (+)-Uvarigranol B and (-)-Uvarigranol E from the stems of Uvaria rufa is provided below as a representative example. The protocols for isolating these compounds from Uvaria grandiflora and Uvaria dulcis are similar in principle, generally involving extraction with an organic solvent followed by chromatographic separation.
Isolation of (+)-Uvarigranol B and (-)-Uvarigranol E from Uvaria rufa[1]
-
Extraction: The air-dried and powdered stems of Uvaria rufa (3.5 kg) were macerated with methanol (MeOH) at room temperature. The solvent was evaporated under reduced pressure to yield a crude MeOH extract.
-
Solvent Partitioning: The crude MeOH extract was suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol.
-
Column Chromatography of the EtOAc Extract: The EtOAc-soluble portion (120 g) was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane, acetone, and MeOH to yield several fractions.
-
Isolation of (-)-Uvarigranol E: Fraction F6 (5.2 g) was subjected to column chromatography on silica gel with an isocratic mobile phase of 30% acetone in n-hexane to yield subfractions. Subfraction F6.4 was further purified by preparative thin-layer chromatography (pTLC) using 30% acetone in n-hexane as the developing solvent to afford (-)-Uvarigranol E (15 mg).
-
Isolation of (+)-Uvarigranol B: Fraction F7 (6.5 g) was subjected to column chromatography on silica gel with an isocratic mobile phase of 40% acetone in n-hexane. A subfraction, F7.3, was then subjected to further column chromatography on silica gel with a mobile phase of 1% MeOH in dichloromethane (CH₂Cl₂) to yield (+)-Uvarigranol B (10 mg).
-
Structure Elucidation: The structures of the isolated compounds were elucidated using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), HRESIMS, UV, and IR spectroscopy. The absolute configurations were determined using electronic circular dichroism (ECD).
Mandatory Visualization
The following diagrams illustrate the general workflow for the isolation of Uvarigranol-type compounds and a conceptual representation of a potential anti-inflammatory signaling pathway that could be investigated.
Caption: General workflow for the isolation and analysis of Uvarigranol-type compounds.
References
Validating the Antitumor Effect of Uvarigranol C In Vivo: A Comparative Guide
In the quest for novel anticancer agents, natural products remain a vital source of inspiration and innovation. Uvarigranol C, a polyoxygenated cyclohexene isolated from the stems of Uvaria boniana, presents a compelling case for investigation into its potential antitumor effects. This guide provides a comparative framework for validating the in vivo antitumor efficacy of this compound, juxtaposed with established chemotherapeutic agents, Paclitaxel and Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of signaling pathways and experimental workflows.
Comparative Analysis of Antitumor Agents
To contextualize the potential of this compound, its performance must be benchmarked against current standards of care. Paclitaxel and Doxorubicin are two widely used chemotherapeutic drugs with well-documented in vivo antitumor activities.
| Compound | Class | In Vivo Model | Cancer Type | Efficacy |
| This compound (Hypothetical) | Polyoxygenated Cyclohexene | Xenograft (e.g., MDA-MB-231) | Breast Cancer | To be determined |
| Paclitaxel | Taxane | Xenograft (MDA-MB-231) | Breast Cancer | Significant tumor growth inhibition.[1][2][3][4] |
| Doxorubicin | Anthracycline | Xenograft (H-460) | Non-Small Cell Lung Cancer | Significant tumor growth inhibition.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are a hypothetical protocol for this compound and established protocols for Paclitaxel and Doxorubicin.
Hypothetical In Vivo Study of this compound
Objective: To evaluate the in vivo antitumor efficacy and toxicity of this compound in a breast cancer xenograft model.
Animal Model: Female athymic nude mice (6-8 weeks old).
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
Tumor Implantation: 1 x 106 MDA-MB-231 cells in 100 µL of a 1:1 mixture of Matrigel and PBS will be injected subcutaneously into the right flank of each mouse.
Treatment Groups (n=10 mice/group):
-
Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
This compound (25 mg/kg)
-
This compound (50 mg/kg)
-
Positive Control: Paclitaxel (10 mg/kg)
Drug Administration: Once tumors reach an average volume of 100-150 mm³, treatments will be administered via intraperitoneal (i.p.) injection every three days for a total of five injections.
Efficacy Evaluation:
-
Tumor volume will be measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Body weight will be recorded twice weekly as an indicator of toxicity.
-
At the end of the study (e.g., day 21), tumors will be excised and weighed.
-
Tumor Growth Inhibition (TGI) will be calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Toxicity Evaluation:
-
Monitoring of clinical signs (e.g., changes in posture, activity, fur texture).
-
At the end of the study, major organs (liver, kidney, spleen, heart) will be collected for histopathological analysis.
In Vivo Protocol for Paclitaxel in a Breast Cancer Xenograft Model
Objective: To determine the antitumor efficacy of Paclitaxel in a breast cancer xenograft model.[1][2][3][4][6]
Animal Model: Female athymic nude mice (6-8 weeks old).
Cell Line: MDA-MB-231 human breast cancer cells.
Tumor Implantation: 5 x 106 MDA-MB-231 cells in PBS are injected subcutaneously into the mammary fat pad.[4]
Treatment Groups:
Drug Administration: Treatment is initiated when tumors reach a palpable size. Paclitaxel is administered via intraperitoneal injection.[2]
Efficacy and Toxicity Evaluation: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).[4] At the end of the study, tumors are excised and weighed, and tissues may be collected for immunohistochemical analysis of apoptotic markers.[1]
In Vivo Protocol for Doxorubicin in a Lung Cancer Xenograft Model
Objective: To assess the antitumor activity of Doxorubicin in a non-small cell lung cancer (NSCLC) xenograft model.[5]
Animal Model: Athymic nude mice.
Cell Line: H-460 human NSCLC cells.
Tumor Implantation: 5 x 106 H-460 cells are injected subcutaneously into the flank of the mice.
Treatment Groups:
-
Vehicle Control (Saline).
-
Doxorubicin (e.g., 2 mg/kg).[5]
Drug Administration: Treatment commences when tumors reach a volume of approximately 50 mm³. Doxorubicin is administered once a week via intraperitoneal injection.[5]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in cancer treatment is essential for understanding the mechanisms of action and experimental design.
Caption: Hypothetical workflow for in vivo validation of this compound.
Caption: Paclitaxel signaling pathway leading to apoptosis.
Caption: Doxorubicin's mechanisms of action and resistance pathway.
References
- 1. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Increases in Breast Tumor Xenograft Water Mobility in Response to Paclitaxel Therapy Detected by Non-Invasive Diffusion Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Uvarigranol C and Related Polyoxygenated Cyclohexenes Against Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of Uvarigranol C and related polyoxygenated cyclohexenes isolated from Uvaria species against well-established anticancer agents, doxorubicin and paclitaxel. Due to the limited publicly available data specifically for this compound, this guide focuses on representative compounds from the same chemical class, namely Cherrevenone and Zeylenone, to provide a relevant benchmark.
Executive Summary
Polyoxygenated cyclohexenes, a class of natural products isolated from plants of the Uvaria genus, have demonstrated notable cytotoxic effects against various cancer cell lines. This guide summarizes the available preclinical data for these compounds and compares their in vitro efficacy with doxorubicin, an anthracycline antibiotic, and paclitaxel, a taxane. The primary mechanisms of action for these natural compounds appear to involve the induction of apoptosis and cell cycle arrest, pathways that are also targeted by the benchmark drugs, albeit through different molecular interactions.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values for polyoxygenated cyclohexenes and the benchmark anticancer agents against a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Cell Line | IC50 / ED50 (µM) | Reference |
| Polyoxygenated Cyclohexenes | |||
| Cherrevenone | Various Cancer Cell Lines | 1.04 - 10.09 | [1] |
| Zeylenone | Ovarian Carcinoma (SKOV3) | Dose-dependent decrease in cell viability | [2] |
| Benchmark Agents | |||
| Doxorubicin | MCF-7 (Breast) | 0.1 - 2.5 | [3] |
| HCT-116 (Colon) | ~1.9 | [4] | |
| A549 (Lung) | > 20 | [3][5] | |
| Paclitaxel | MCF-7 (Breast) | ~0.002 - 0.004 | |
| HCT-116 (Colon) | ~0.0022 | ||
| A549 (Lung) | ~0.01 |
Note: Specific IC50 values for this compound are not currently available in the public domain. The data for Cherrevenone represents a range across multiple cell lines. Zeylenone's effect is described qualitatively due to a lack of specific IC50 values in the provided search results.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives, doxorubicin, paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Cells are treated with the test compounds for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Cells are treated with the test compounds to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Quadrant Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizing Molecular Mechanisms and Workflows
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro screening and mechanistic evaluation of anticancer compounds.
Signaling Pathway of Polyoxygenated Cyclohexenes (Hypothesized)
Caption: Hypothesized intrinsic apoptosis pathway induced by polyoxygenated cyclohexenes.
Signaling Pathway of Doxorubicin
Caption: Multifaceted mechanism of action of the anticancer drug Doxorubicin.
Signaling Pathway of Paclitaxel
Caption: Mechanism of action of Paclitaxel leading to mitotic arrest and apoptosis.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of Uvarigranol C Dose-Response Curves
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the statistical analysis of dose-response curves for Uvarigranol C, a potential anticancer compound. Due to the limited publicly available data on this compound, this document outlines a general methodology using comparative data from other relevant compounds, including other natural products isolated from Uvaria grandiflora and the broader class of chalcones to which this compound belongs.
Comparative Analysis of Cytotoxicity
A critical step in evaluating the potential of a new therapeutic agent is determining its cytotoxic effects on cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific dose-response data for this compound is not widely published, we can draw comparisons from related compounds. For instance, a study on (-)-zeylenol, another compound isolated from Uvaria grandiflora, reported its cytotoxic activity against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines.[1]
| Compound | Cell Line | IC50 (µM) |
| (-)-zeylenol | MDA-MB231 | 54 ± 10 |
| (-)-zeylenol | HepG2 | > 80 |
Table 1: Comparative IC50 values of (-)-zeylenol, a compound isolated from Uvaria grandiflora, against two human cancer cell lines. This data can serve as a benchmark for future studies on this compound.
The broader class of chalcones, to which this compound belongs, has been extensively studied for its anticancer properties. Numerous synthetic and natural chalcone derivatives have demonstrated potent cytotoxic effects across a range of cancer cell lines. These compounds often target key signaling pathways involved in cancer progression, such as the NF-κB and STAT3 pathways.[2]
Experimental Protocols for Dose-Response Analysis
To generate robust dose-response curves for this compound, standardized experimental protocols are essential. The following are detailed methodologies for two common cytotoxicity assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
2. CellTox™ Green Cytotoxicity Assay
This assay utilizes a fluorescent dye that is excluded from viable cells but stains the DNA of cells with compromised membrane integrity.[4][5] The resulting fluorescence signal is proportional to the number of dead cells.
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Dye Addition: The CellTox™ Green dye can be added at the time of cell seeding, during compound treatment, or at the end of the exposure period.
-
Incubation: Incubate for the desired treatment duration. If performing a kinetic study, fluorescence can be measured at multiple time points.
-
Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.
-
Data Analysis: The increase in fluorescence corresponds to an increase in cytotoxicity. The data is plotted as fluorescence intensity versus the logarithm of the compound concentration to determine the EC50 (half-maximal effective concentration) for cytotoxicity.
Statistical Analysis of Dose-Response Curves
The analysis of dose-response data is crucial for accurately determining the potency of a compound.
Non-linear Regression: Dose-response curves are typically sigmoidal and should be analyzed using non-linear regression.[6][7] The most common model is the four-parameter logistic (4PL) equation:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the response (e.g., % viability).
-
X is the concentration of the compound.
-
Top and Bottom are the plateaus of the curve.
-
IC50 is the concentration that gives a response halfway between the Top and Bottom.
-
HillSlope describes the steepness of the curve.
IC50 Determination: The IC50 value is a key parameter derived from the dose-response curve.[8][9][10] It is essential to report the IC50 with its 95% confidence interval to indicate the precision of the estimate.
Software: Statistical software packages such as GraphPad Prism or the 'drc' package in R are commonly used for dose-response analysis.[7]
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Dose-Response Analysis
The following diagram illustrates the typical workflow for generating and analyzing dose-response data for a compound like this compound.
Potential Signaling Pathways Targeted by Chalcones
Chalcones are known to modulate various signaling pathways implicated in cancer development and progression. The diagram below illustrates some of the key pathways that could be affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CellTox™ Green Cytotoxicity Assay Protocol [promega.jp]
- 5. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. ww2.amstat.org [ww2.amstat.org]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
Safety Operating Guide
Navigating the Safe Disposal of Uvarigranol C: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Uvarigranol C, a chalcone with potential biological activities. Adherence to these protocols is critical for minimizing risks and maintaining compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations involving the solid form of the compound should be conducted in a well-ventilated area or a fume hood to prevent the inhalation of any dust particles. In case of a spill, it should be contained using an inert absorbent material, collected, and placed in a designated hazardous waste container.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like many specialized research chemicals, requires a meticulous approach to prevent environmental contamination and ensure personnel safety. Based on its material safety data sheet (MSDS) and general laboratory chemical waste guidelines, the following procedures should be strictly followed.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes), and spill cleanup materials, must be treated as chemical waste.
-
This waste should be segregated from other waste streams, such as regular trash, sharps, and biological waste. It is particularly important to not mix incompatible chemicals in the same waste container.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure lid.
-
The original product container, if empty, can be used for waste collection, provided it is properly relabeled as "Hazardous Waste."
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Chemical formulas or abbreviations are not sufficient.
-
The label should also include the date when the first waste was added to the container and the name of the principal investigator or laboratory responsible.
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a secondary containment system, such as a tray, to capture any potential leaks.
-
Ensure that the stored waste does not exceed the maximum allowable volume for an SAA (typically 55 gallons).
5. Disposal of Aqueous Solutions:
-
Aqueous solutions containing this compound should not be disposed of down the sanitary sewer.[1] The MSDS for this compound indicates that it may be harmful to the aquatic environment.[1]
-
These solutions must be collected as hazardous waste following the containerization and labeling procedures outlined above.
6. Handling Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2][3] Subsequent rinses may also need to be collected, depending on local regulations.
-
Once properly rinsed and air-dried, the labels on the container must be completely removed or defaced before it can be discarded as regular laboratory glass or plastic waste.[2]
7. Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for a designated period (often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste in the regular trash or by evaporation in a fume hood.[4]
Quantitative Disposal Parameters
| Parameter | General Guideline for Permissible Drain Disposal (for non-hazardous waste) |
| pH | Between 5.5 and 10.5 |
| Chemical Oxygen Demand (COD) | Varies by municipality; typically low concentrations |
| Heavy Metals | Below specific regulatory limits |
Note: This table is for informational purposes only and does not authorize the drain disposal of this compound.
Experimental Protocols Cited
The disposal procedures outlined in this guide are based on standard laboratory hazardous waste management protocols as described in the following resources:
-
Material Safety Data Sheet for this compound: Provides compound-specific safety and environmental hazard information.[1]
-
General Laboratory Waste Disposal Guidelines: Publications from institutional Environmental Health and Safety departments and regulatory bodies, which detail the procedures for segregating, storing, and disposing of chemical waste in a research setting.[2][3][4]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following flowchart has been created.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
